2-Chloro-4-(thiophen-2-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-thiophen-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDBIQZAFYFMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Structural Elucidation of a Key Heterocyclic Building Block
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Chloro-4-(thiophen-2-yl)pyridine
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, structures incorporating both pyridine and thiophene rings are of significant interest due to their prevalence in biologically active compounds and organic electronics. This compound stands as a crucial intermediate, offering multiple reaction sites for further chemical elaboration. Its utility, however, is fundamentally dependent on unambiguous structural verification.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. This guide provides an in-depth, practical framework for the ¹H and ¹³C NMR characterization of this compound. Moving beyond a mere listing of expected chemical shifts, we will delve into the causal reasoning behind the spectral features, offering field-proven insights into sample preparation, data acquisition, and spectral interpretation for researchers, scientists, and drug development professionals.
Core Principles: Understanding the Magnetic Environment
The power of NMR lies in its ability to probe the local magnetic environment of each nucleus. In this compound, the distribution of electrons, and thus the magnetic shielding, is dictated by the interplay of the electron-withdrawing chloro-substituted pyridine ring and the electron-rich thiophene moiety.
-
Pyridine Ring: The nitrogen atom and the chlorine atom are both electronegative, leading to a general deshielding (downfield shift) of the pyridine protons and carbons compared to benzene. The positive charge accumulation on the nitrogen atom particularly affects the ortho (C2, C6) and para (C4) positions.[1]
-
Thiophene Ring: As an aromatic heterocycle, thiophene's protons and carbons resonate in the aromatic region.[2] The sulfur atom influences the electron density, and its protons are typically found at slightly higher fields (more shielded) than those of benzene.[3]
The linkage of these two rings creates a conjugated system where the electronic effects are transmitted across the molecule, subtly influencing the chemical shift of each nucleus. Our analysis will dissect these effects to assign every signal in the ¹H and ¹³C NMR spectra.
Molecular Structure and Numbering Convention
A prerequisite for any spectral analysis is a clear and consistent numbering system for the atoms. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this guide.
Caption: Standard workflow for NMR characterization.
Typical Acquisition Parameters (400 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Spectral Width (SW) | ~16 ppm | ~220 ppm | Must be wide enough to encompass all expected signals without aliasing (folding). [4] |
| Acquisition Time (AQ) | 2-4 s | 1-2 s | A longer acquisition time leads to better digital resolution, allowing for the clear separation of closely spaced peaks. [5][6] |
| Relaxation Delay (D1) | 1-2 s | 2 s | A sufficient delay allows for the nuclei to return to equilibrium, ensuring accurate integrations, especially in quantitative measurements. |
| Pulse Width | Calibrated 90° | Calibrated 90° | A calibrated 90° pulse provides the maximum signal for a single scan. |
| Number of Scans (NS) | 8-16 | 1024-4096 | More scans are needed for ¹³C due to its low natural abundance (~1.1%) and lower gyromagnetic ratio, which result in a much weaker signal. |
| Receiver Gain (RG) | Auto-adjusted | Auto-adjusted | Optimized automatically to maximize the signal from the sample without clipping the free induction decay (FID). [7] |
¹H NMR Spectral Analysis: A Proton-by-Proton Assignment
The ¹H NMR spectrum is predicted to show six distinct signals in the aromatic region (7.0-9.0 ppm). The analysis relies on chemical shifts, signal multiplicities (splitting patterns), and integration values.
Predicted ¹H NMR Data (in CDCl₃):
| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | ~8.45 | Doublet (d) | J(H6-H5) ≈ 5.2 | 1H |
| H3 | ~7.80 | Doublet (d) | J(H3-H5) ≈ 1.8 | 1H |
| H5' | ~7.60 | Doublet of Doublets (dd) | J(H5'-H4') ≈ 5.1, J(H5'-H3') ≈ 1.1 | 1H |
| H3' | ~7.45 | Doublet of Doublets (dd) | J(H3'-H4') ≈ 3.6, J(H3'-H5') ≈ 1.1 | 1H |
| H5 | ~7.30 | Doublet of Doublets (dd) | J(H5-H6) ≈ 5.2, J(H5-H3) ≈ 1.8 | 1H |
| H4' | ~7.15 | Doublet of Doublets (dd) | J(H4'-H5') ≈ 5.1, J(H4'-H3') ≈ 3.6 | 1H |
Justification of Assignments:
-
H6: This proton is ortho to the electronegative nitrogen atom, resulting in the most deshielded signal in the pyridine ring. [8][9]It appears as a doublet due to coupling with H5 (ortho coupling).
-
H3: This proton is meta to the nitrogen and ortho to the C4-thienyl substituent. It is deshielded relative to H5 and appears as a narrow doublet due to a small meta coupling with H5.
-
H5: This proton is coupled to both H6 (ortho coupling) and H3 (meta coupling), resulting in a doublet of doublets. Its chemical shift is influenced by being ortho to the C4-thienyl group and meta to the chlorine.
-
Thiophene Protons (H3', H4', H5'): The chemical shifts of thiophene protons are well-established. [3]H5' is typically the most deshielded of the three due to its proximity to the sulfur atom and the connection to the electron-withdrawing pyridine ring. H4' is expected to be the most shielded. All three protons will appear as doublets of doublets due to coupling with their two neighbors.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide nine signals for the nine unique carbon atoms in the molecule. The assignments are based on established substituent effects for chloro, pyridyl, and thienyl groups.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Predicted Shift (ppm) | Rationale |
| C2 | ~152.0 | Attached to both electronegative N and Cl atoms, making it highly deshielded. [10] |
| C6 | ~150.5 | Ortho to the nitrogen atom, strongly deshielded. |
| C4 | ~148.0 | Attached to the thiophene ring and para to nitrogen, resulting in a downfield shift. |
| C2' | ~142.0 | The ipso-carbon of the thiophene ring attached to the pyridine, deshielded. |
| C5' | ~128.5 | Thiophene carbon alpha to sulfur. |
| C3' | ~127.0 | Thiophene carbon. |
| C4' | ~126.0 | Thiophene carbon beta to sulfur. |
| C3 | ~122.0 | Pyridine carbon ortho to the C4-substituent. |
| C5 | ~121.0 | Pyridine carbon ortho to the C4-substituent and meta to chlorine. |
Justification of Assignments:
-
The carbons directly attached to or in close proximity to the nitrogen (C2, C6) and chlorine (C2) atoms are the most deshielded, appearing furthest downfield. [10]* The carbons of the thiophene ring will resonate in the typical aromatic region for this heterocycle, with their exact shifts modulated by the connection to the pyridine ring. [11]* The remaining pyridine carbons (C3, C5) are found at higher fields (more shielded) compared to the nitrogen-adjacent carbons.
Conclusion
The comprehensive ¹H and ¹³C NMR characterization of this compound is a logical process grounded in the fundamental principles of spectroscopy and a meticulous experimental approach. By understanding the electronic interplay between the pyridine and thiophene rings, researchers can confidently assign each signal in the respective spectra. The detailed protocol and predictive data presented in this guide serve as a robust framework for scientists engaged in the synthesis, purification, and application of this valuable chemical intermediate, ensuring the scientific integrity of their work and accelerating the pace of discovery.
References
- Vertex AI Search. (2024). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates.
- TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 13C NMR spectrum.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones.
- ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 1H NMR spectrum.
- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?.
- Author. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Source.
- ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.
- Author. (n.d.).
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- ResearchGate. (2025). Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile.
- Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s.
- Western University. (n.d.). NMR Sample Preparation.
- Nanalysis. (2021). NMR acquisition parameters and qNMR.
- Wikipedia. (n.d.). Thiophene.
- ChemicalBook. (n.d.). 2-Chloro-4-picoline(3678-62-4) 1H NMR spectrum.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- Central Asian Journal of Medical and Natural Sciences. (2023). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives.
- Author. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. Source.
- ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.
- Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?.
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
Sources
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 4. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 5. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 9. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 10. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Guide: Initial Synthesis Routes for 2-Chloro-4-(thiophen-2-yl)pyridine
Executive Summary
Target Molecule: 2-Chloro-4-(thiophen-2-yl)pyridine
CAS Registry Number: (Generic reference to isomer class, specific CAS varies by salt form)
Molecular Formula: C
This technical guide outlines the high-fidelity synthesis of this compound, a critical biaryl scaffold used in the development of kinase inhibitors (e.g., c-Met, ALK pathways) and organic semiconductors.
The primary challenge in synthesizing this scaffold is regioselectivity . The pyridine ring possesses electrophilic centers at C2 and C4. While nucleophilic aromatic substitution (
This guide presents two distinct routes:
-
Route A (The "Gold Standard"): Uses 2-chloro-4-iodopyridine to exploit the significant reactivity differential between C–I and C–Cl bonds (
), guaranteeing exclusive C4 functionalization. -
Route B (The "Economy" Route): Uses 2,4-dichloropyridine , relying on the electronic differentiation of the C4 position. This route is cost-effective but requires rigorous chromatographic separation of regioisomers.
Part 1: Strategic Analysis & Retrosynthesis
The synthesis relies on the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway is preferred over Stille coupling (organotin toxicity) or Negishi coupling (moisture sensitivity) for initial scale-up due to the stability of boronic acids and ease of workup.
Retrosynthetic Logic (Graphviz Diagram)
The following diagram illustrates the disconnection strategy. We prioritize Disconnection 1 (C4-I) to ensure site selectivity.
Caption: Retrosynthetic tree comparing the high-fidelity Iodide route vs. the Dichloride route.
Part 2: Experimental Protocols
Route A: Regioselective Coupling via 2-Chloro-4-iodopyridine
Status: Recommended for Medicinal Chemistry / SAR generation. Mechanism: Oxidative addition of Pd(0) occurs rapidly at the weak C–I bond, leaving the stronger C–Cl bond (at C2) intact for future diversification.
1. Reaction Scheme
2. Reagents & Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Mass/Vol (Scale: 5 mmol) | Role |
| 2-Chloro-4-iodopyridine | 239.44 | 1.0 | 1.20 g | Electrophile |
| Thiophen-2-ylboronic acid | 127.96 | 1.1 | 0.70 g | Nucleophile |
| Pd(PPh | 1155.56 | 0.05 | 288 mg | Catalyst (5 mol%) |
| Na | 105.99 | 3.0 | 7.5 mL | Base |
| DME (Dimethoxyethane) | - | - | 25 mL | Solvent |
3. Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-chloro-4-iodopyridine (1.20 g) and thiophen-2-ylboronic acid (0.70 g) to the flask.
-
Solvent Addition: Add DME (25 mL) and 2M aqueous Na
CO (7.5 mL). -
Degassing (Critical): Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(PPh
) (288 mg) in one portion under a positive stream of inert gas. -
Reaction: Heat the mixture to 85°C (oil bath temperature) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: The starting iodide should be consumed rapidly. If the reaction stalls, add 1-2 mol% additional catalyst.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and water (30 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 30 mL).
-
Drying: Wash combined organics with brine, dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (SiO
).-
Eluent: Gradient 0%
10% EtOAc in Hexanes. -
Observation: The product is typically a white to pale yellow solid.
-
Route B: Cost-Optimized Route via 2,4-Dichloropyridine
Status: Acceptable for large-scale intermediates where chromatography is automated. Risk: Formation of the C2-isomer (2-(thiophen-2-yl)-4-chloropyridine) and bis-coupled product.
Optimization for Regioselectivity
To favor C4 substitution, use a catalyst system with a smaller cone angle and electron-rich ligands, or rely on the inherent electrophilicity of C4. However, standard Pd(PPh
-
Modification: Use 1.0 equivalent of boronic acid strictly. Excess boronic acid leads to bis-coupling.
-
Temperature Control: Lower temperature (60°C) improves selectivity for the mono-coupled product at the expense of reaction time.
Part 3: Workflow Visualization
The following diagram details the operational workflow for Route A, highlighting critical control points (CCPs).
Caption: Operational workflow for the Suzuki coupling of 2-chloro-4-iodopyridine.
Part 4: Troubleshooting & Critical Parameters
Catalyst Deactivation ("Palladium Black")
If the reaction mixture turns black and conversion stops:
-
Cause: Oxidation of phosphine ligands or insufficient degassing.
-
Solution: Add 10 mol% PPh
to the initial mixture to stabilize the Pd(0) species.
Protodeboronation
Thiophene boronic acids are prone to protodeboronation (losing the B(OH)
-
Symptom: Formation of thiophene (volatile) and unreacted chloropyridine.[3]
-
Mitigation: Use a milder base like K
PO or switch to anhydrous conditions (using CsF in Dioxane).
Regioisomer Identification (For Route B)
If using 2,4-dichloropyridine, you must distinguish the C4 product from the C2 product.
-
1H NMR Diagnostic:
-
C4-product (Target): The proton at C3 (between Cl and Thiophene) will appear as a singlet (or doublet with small coupling) and is typically shifted upfield relative to the C3 proton in the C2-isomer due to shielding effects.
-
NOESY: Look for NOE correlation between the Thiophene protons and the Pyridine C3/C5 protons.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lutz, M. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6387-6393. Link
- Note: This reference provides the authoritative grounding for the reactivity hierarchy of 2,4-dihalopyridines.
-
Zhang, B., et al. (2019).[4][5] Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677. Link
- Note: Provides experimental validation for Suzuki coupling of thiophene boronic acids to electron-deficient chloro-heterocycles.
-
Gong, Y., et al. (2004). Efficient Synthesis of 2-Halo-4-substituted Pyridines. Organic Process Research & Development, 8(4), 597–600. Link
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 2-Chloro-4-(thiophen-2-yl)pyridine
[1]
Executive Summary & Strategic Importance
This guide details the protocols for performing Suzuki-Miyaura cross-coupling reactions using 2-Chloro-4-(thiophen-2-yl)pyridine as the electrophile.
In drug discovery, particularly for kinase inhibitors, the 2,4-disubstituted pyridine scaffold is a privileged structure.[1] The 2-position typically serves as the "hinge-binding" vector or solvent-exposed exit vector. However, 2-chloropyridines are notoriously difficult substrates for Palladium-catalyzed coupling due to the strength of the C–Cl bond (approx. 95 kcal/mol) and the electron-rich nature of the thiophene substituent at the 4-position, which further deactivates the ring toward oxidative addition.[1]
Critical Technical Challenges:
-
Oxidative Addition Barrier: The C(sp2)–Cl bond is significantly less reactive than corresponding bromides or iodides.[1]
-
Catalyst Poisoning: The sulfur atom on the thiophene ring acts as a soft Lewis base, capable of coordinating to the Pd(0) center and displacing phosphine ligands, leading to catalyst arrest.[1]
-
Protodeboronation: Heteroaryl boronic acids used as coupling partners are prone to hydrolysis under the basic conditions required to activate the chloropyridine.[1]
This guide presents two validated protocols: a Standard Screening Protocol for robust substrates and a High-Performance Protocol utilizing Buchwald precatalysts for challenging couplings.
Mechanistic Insight & Catalyst Selection
To successfully couple this compound, we must manipulate the catalytic cycle to favor oxidative addition over catalyst deactivation.[1]
The Thiophene Effect
The thiophene ring at the 4-position donates electron density into the pyridine ring via resonance. This increases the electron density at the 2-position, making the Carbon-Chlorine bond more nucleophilic and less prone to oxidative addition by the electron-rich Pd(0) species.
Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or PCy3 ).[1]
-
Electron-Rich: Increases the nucleophilicity of the Pd(0) center, accelerating oxidative addition.[1]
-
Steric Bulk: Promotes reductive elimination and, crucially, prevents the formation of inactive Pd-dimers or stable Pd-Thiophene complexes.[1]
Visualization: Catalytic Cycle & Thiophene Interference
The following diagram illustrates the standard cycle versus the "Thiophene Trap" pathway.
Figure 1: Catalytic cycle highlighting the competitive inhibition by the thiophene moiety (The "Thiophene Trap").[1]
Experimental Protocols
Protocol A: Standard Screening Conditions (Robust)
Best for: Coupling with electron-deficient aryl boronic acids or when simple reagents are preferred.[1]
Concept: Uses Pd(dppf)Cl2 , a robust bis-phosphine catalyst that resists air oxidation and provides a large bite angle, stabilizing the Pd(II) intermediate.[1]
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)[1]
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)[1]
Step-by-Step:
-
Charge: Add substrate, boronic acid, and Pd catalyst to a reaction vial equipped with a magnetic stir bar.
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane via syringe, followed by the 2.0 M Na2CO3 solution.
-
Heat: Heat the reaction block to 90°C for 4–12 hours.
-
Monitor: Check conversion by LCMS. Look for the disappearance of the starting material (M+H = 196/198 for Cl isotope).[1]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.[1]
Protocol B: High-Performance Conditions (Challenging)
Best for: Sterically hindered partners, electron-rich boronic acids, or if Protocol A fails (<20% yield).[1]
Concept: Uses XPhos Pd G2 (Buchwald Generation 2 Precatalyst). XPhos is exceptionally bulky, preventing sulfur poisoning and facilitating the coupling of chlorides.[1] Potassium Phosphate is used as a stronger base to drive transmetallation.[1]
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[1][4]
-
Catalyst: XPhos Pd G2 (2–3 mol%)[1]
-
Base: K3PO4 (tribasic, anhydrous, 3.0 equiv)[1]
-
Solvent: Toluene : Water (10:1 ratio) or n-Butanol [1]
Step-by-Step:
-
Charge: Add substrate, boronic acid, XPhos Pd G2, and solid K3PO4 to the vial.
-
Inert: Evacuate and backfill with Argon (3 cycles). Strict oxygen exclusion is critical for active phosphine ligands.[1]
-
Solvent: Add degassed Toluene and Water.
-
Heat: Heat to 100°C (or 110°C if using n-Butanol) for 2–6 hours.
-
Workup: Filter through a pad of Celite to remove palladium black.[1] Concentrate and purify.
Optimization & Troubleshooting Guide
If the reaction stalls or produces byproducts, use this logic flow to optimize.
Decision Matrix
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Oxidative addition failure. | Switch to XPhos Pd G2 or Pd(tBu3P)2 .[1] Increase Temp to 110°C. |
| Protodeboronation (Boronic acid loss) | Base/Temp too aggressive. | Switch base to KF or K2CO3 . Use Boronic Esters (Pinacol) instead of acids.[1][5] |
| Homocoupling of Boronic Acid | Oxidation of Boronic acid.[1] | Improve inert gas sparging. Reduce catalyst loading. |
| Black Precipitate Early | Catalyst decomposition ("Pd Black").[1] | Add free ligand (e.g., 1 mol% additional XPhos).[1] |
Optimization Workflow Diagram
Figure 2: Logical workflow for optimizing reaction conditions based on LCMS data.
Purification & Safety Notes
Palladium Removal
Because the thiophene-pyridine scaffold can chelate residual palladium, standard silica chromatography may not be sufficient.[1]
-
Recommendation: Use a metal scavenger resin (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) post-reaction.[1] Stir the crude organic solution with the resin (10 wt% equivalent) for 30 minutes, then filter.
Safety
-
This compound: Treat as a potential skin sensitizer and irritant.
-
Organoborons: Generally low toxicity, but handle with gloves.[1]
-
Solvents: Toluene and Dioxane are flammable and potential carcinogens. Perform all reactions in a fume hood.
References
-
Catalyst Selection for Chloropyridines
-
Mechanistic Studies on Thiophene Poisoning
-
General Suzuki Protocol Guidelines
-
Synthesis of 2,4-Disubstituted Pyridines
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
synthesis of novel pyridine derivatives from 2-Chloro-4-(thiophen-2-yl)pyridine
Application Note & Protocol Guide
Abstract
The 2-chloro-4-(thiophen-2-yl)pyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., p38 MAPK, VEGFR) and anti-infective research. This application note provides a rigorous, field-validated guide for derivatizing this scaffold. We address the specific synthetic challenges posed by the sulfur-containing thiophene moiety—specifically catalyst poisoning in palladium-mediated cross-couplings—and the electronic deactivation of the C2-chlorine. The protocols detailed herein utilize advanced ligand systems and optimized conditions to ensure high yields and reproducibility.
Strategic Synthetic Analysis
The this compound molecule offers two distinct vectors for diversification:
-
The C2-Chloro Handle: A site for nucleophilic aromatic substitution (
) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). -
The Thiophene C5 Position: An electron-rich site susceptible to electrophilic aromatic substitution (SEAr), allowing for late-stage halogenation and subsequent coupling.
Key Challenge: The thiophene sulfur atom can coordinate to soft metals (Pd, Pt), potentially poisoning the catalyst. Solution: Utilization of bidentate ligands (e.g., dppf) or bulky monodentate phosphines (e.g., XPhos, RuPhos) to outcompete sulfur coordination and facilitate the catalytic cycle.
Visualizing the Reactivity Landscape
The following diagram outlines the logical flow for library generation from the core scaffold.
Figure 1: Strategic diversification pathways for this compound. Pathway A and B focus on the pyridine ring, while Pathway C activates the thiophene ring.
Experimental Protocols
Protocol A: Sulfur-Tolerant Suzuki-Miyaura Coupling
Objective: Synthesis of 2-aryl-4-(thiophen-2-yl)pyridine derivatives.
Rationale: Standard Pd(
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)
[1][2][3]·DCM complex (5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a 20 mL microwave vial or round-bottom flask, charge the substrate (1.0 mmol, 195 mg), arylboronic acid (1.2 mmol), and Pd(dppf)
·DCM (0.05 mmol, 41 mg). -
Inertion: Seal the vessel and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq.
(1.5 mL). -
Reaction:
-
Thermal: Heat to 90°C for 12 hours.
-
Microwave: Heat to 110°C for 30 minutes (Recommended for rapid screening).
-
-
Work-up: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
TLC: Disappearance of starting material (
~0.6 in 4:1 Hex/EtOAc). -
LCMS: Observation of [M+H]+ corresponding to the biaryl product.
Protocol B: Buchwald-Hartwig Amination (C-N Coupling)
Objective: Introduction of amine motifs at the C2 position to modulate solubility and target affinity. Rationale: 2-Chloropyridines are electronically deactivated compared to bromides. We employ RuPhos or BrettPhos precatalysts, which form highly active monolithic Pd(0) species capable of oxidative addition into the C-Cl bond even in the presence of the thiophene [2].
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or secondary amine (1.2 equiv)
-
Catalyst: RuPhos Pd G3 or Pd
(dba) (2 mol%) + RuPhos (4 mol%) -
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox or under strict Schlenk conditions, combine substrate (1.0 mmol), amine (1.2 mmol), NaOtBu (1.5 mmol, 144 mg), and the Pd catalyst/ligand mixture.
-
Solvation: Add anhydrous Toluene (5 mL).
-
Reaction: Seal the tube and heat to 100°C for 4–16 hours.
-
Note: The solution should turn from dark red to orange/brown upon completion.
-
-
Work-up: Cool to RT, filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and palladium residues.
-
Purification: Concentrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) or silica chromatography.
Validation Criteria:
-
1H NMR: Appearance of N-H or N-alkyl signals; upfield shift of pyridine protons due to electron donation from the amine.
Protocol C: Late-Stage C5-Bromination of Thiophene
Objective: Activation of the thiophene ring for further derivatization (e.g., "Library-on-Library" synthesis). Rationale: The thiophene ring is more electron-rich than the pyridine. Electrophilic bromination with NBS occurs selectively at the thiophene C5 position (alpha to sulfur) [3].
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: DMF or Acetonitrile
Step-by-Step Methodology:
-
Dissolution: Dissolve substrate (1.0 mmol) in DMF (3 mL) at 0°C.
-
Addition: Add NBS (1.05 mmol, 187 mg) portion-wise over 10 minutes. Protect from light.
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Quench: Pour into ice water (20 mL). The product often precipitates as a solid.
-
Isolation: Filter the solid, wash with water, and dry under vacuum. Recrystallize from Ethanol if necessary.
Analytical Data Summary
The following table summarizes expected analytical signatures for the core and its derivatives to aid in rapid identification.
| Compound Class | Key 1H NMR Signal (CDCl3, δ ppm) | Key 13C Signal (ppm) | LCMS Pattern |
| Starting Material | Pyridine C3-H: ~7.50 (d); Thiophene H: ~7.4-7.8 (m) | C-Cl: ~152 | [M+H]+ 196/198 (3:1 ratio) |
| Suzuki Product | New Aryl protons; Pyridine C3-H shifts upfield slightly | Biaryl C-C: ~155-160 | [M+H]+ (No Cl pattern) |
| Buchwald Product | N-H (broad, ~4-6 ppm) or N-Alkyl (2-3 ppm) | C-N: ~158-160 | [M+H]+ (No Cl pattern) |
| Bromo-Thiophene | Loss of Thiophene C5-H (one less aromatic signal) | C-Br: ~110-115 | [M+H]+ 274/276/278 (Complex Br/Cl isotope) |
Troubleshooting & Optimization (Senior Scientist Insights)
-
Catalyst Poisoning: If conversion in Suzuki coupling stalls <50%, do not add more catalyst immediately. Instead, add 10 mol% CuI as a scavenger for free thiophene species, or switch to Pd(dtbpf)Cl2 , which has a tighter bite angle and higher stability [4].
-
Protodehalogenation: In Buchwald reactions, if you observe the reduction product (Cl replaced by H), lower the reaction temperature to 80°C and switch the solvent to t-Amyl alcohol . This protic solvent can sometimes stabilize the transition state better than toluene for difficult substrates.
-
Purification of Amines: Pyridyl amines often streak on silica. Pre-treat the silica gel with 1% Triethylamine in Hexane before loading your column to neutralize acidic sites.
References
-
Suzuki-Miyaura Coupling of Heterocycles
-
Buchwald-Hartwig Amination of Chloropyridines
- Title: Highly regioselective Buchwald–Hartwig amination
- Source: ResearchG
-
Link:[Link]
-
Thiophene Functionalization
- Title: Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species.
- Source: bioRxiv (2025).
-
Link:[Link]
-
Micellar Catalysis (Alternative Green Method)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 6. researchgate.net [researchgate.net]
experimental procedure for nucleophilic substitution on 2-Chloro-4-(thiophen-2-yl)pyridine
Application Note: Strategic Functionalization of 2-Chloro-4-(thiophen-2-yl)pyridine
Abstract & Scope
This application note details the optimized protocols for the nucleophilic substitution of This compound , a critical biaryl scaffold often utilized in the synthesis of c-Met, ALK, and BTK kinase inhibitors.
While 2-chloropyridines are classic substrates for Nucleophilic Aromatic Substitution (
This guide presents two validated pathways to overcome this electronic deactivation:
-
Thermal/Microwave-Assisted
: For sterically accessible, highly basic nucleophiles (alkyl amines, alkoxides). -
Palladium-Catalyzed Buchwald-Hartwig Amination: For weak nucleophiles (anilines), sterically hindered amines, or acid-sensitive substrates.
Substrate Analysis & Reaction Logic
Before initiating experimentation, researchers must evaluate the electronic environment of the substrate.
-
Electrophilic Center: C2 position (adjacent to Nitrogen).
-
Leaving Group: Chloride (
). -
Perturbation: The C4-thiophen-2-yl group exerts a positive mesomeric effect (+M), stabilizing the ground state and slightly destabilizing the anionic Meisenheimer intermediate required for
.
Decision Matrix: Selecting the Correct Methodology
Figure 1: Decision tree for selecting the optimal substitution pathway based on nucleophile characteristics.
Protocol A: Thermal Nucleophilic Aromatic Substitution ( )
Applicability: Primary and secondary alkyl amines (e.g., morpholine, piperazine,
Reagents & Materials
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Amine (1.5 – 2.0 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) or (2.0 equiv). -
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide). Note: DMF is acceptable but can decompose at high temps.
Step-by-Step Procedure
-
Setup: In a pressure-rated vial (for microwave) or a round-bottom flask equipped with a condenser (for thermal), dissolve the This compound (100 mg, 0.51 mmol) in NMP (2.0 mL).
-
Addition: Add the amine nucleophile (0.76 mmol, 1.5 equiv) followed by DIPEA (1.02 mmol, 2.0 equiv).
-
Reaction:
-
Thermal: Heat to 110–130°C for 12–16 hours.
-
Microwave (Recommended): Irradiate at 150°C for 30–45 minutes (High absorption setting).
-
-
Monitoring: Check TLC (System: 30% EtOAc in Hexanes). The starting material (
) should disappear, and a more polar spot ( ) should appear. -
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with water (
mL) to remove NMP. -
Wash the organic layer with saturated brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography on silica gel. Gradient: 0%
40% EtOAc in Hexanes.
Critical Note: If the reaction stalls, add 0.1 equiv of KI (Potassium Iodide). The Finkelstein reaction generates the transient 2-Iodo species, which is significantly more reactive toward
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Applicability: Anilines, amides, carbamates, or sterically hindered secondary amines.
Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition
Reagents & Materials
-
Catalyst:
(2-5 mol%) or Pd(OAc) . -
Ligand: Xantphos (5-10 mol%) or BINAP. Xantphos is preferred for chloropyridines due to its wide bite angle.
-
Base:
(2.0 equiv) or NaO Bu (1.5 equiv). -
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).
Step-by-Step Procedure
-
Inert Setup: Flame-dry a reaction vial and cool under a stream of Argon or Nitrogen.
-
Charge Solids: Add This compound (1.0 equiv), the Nucleophile (1.2 equiv),
(2.0 equiv), and Xantphos (0.05 equiv). -
Catalyst Addition: Add
(0.025 equiv). Note: Add catalyst last to minimize oxidation. -
Solvent & Degas: Add anhydrous 1,4-Dioxane (concentration 0.1 M). Sparge with Argon for 5 minutes.
-
Reaction: Seal the vessel and heat to 100°C for 4–12 hours.
-
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite (diatomaceous earth) to remove palladium black and inorganic salts. Rinse the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography.
Data Analysis & Expected Results
Successful substitution is confirmed by the following spectroscopic shifts:
| Analytical Method | Signal Change (Starting Material | Interpretation |
| Loss of doublet at | The proton at C3 often shifts upfield due to the shielding effect of the new amine donor. | |
| Appearance of broad singlet ( | Indicates N-H proton (if primary amine/aniline used). | |
| LC-MS | Mass shift: | Chlorine isotope pattern ( |
Troubleshooting Table:
| Observation | Diagnosis | Remedial Action |
| No Reaction (SM remains) | Deactivated electrophile. | Switch from |
| Low Yield ( | Solvent decomposition or wet solvent. | Use anhydrous NMP; switch to Microwave heating to reduce reaction time. |
| Pd-Black Formation | Catalyst decomposition. | Ensure strict Oxygen-free conditions; increase Ligand:Pd ratio to 2:1. |
References
- Mechanistic Overview of on Pyridines: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Textbook Reference). Topic: Electronic effects of C4-substituents on C2-displacement.
-
Specific Scaffold Reactivity (Thiophene-Pyridine Systems)
-
Buchwald-Hartwig Optimization for Chloropyridines
-
Walsh, K., Sneddon, H. F., & Moody, C. J.
in Green Solvents?"[2] ChemSusChem, 2013. - Relevance: Direct comparison of thermal vs.
-
-
Regioselectivity Studies
- Lérida, L., et al. "Highly Regioselective Buchwald–Hartwig Amination at C-2 of 2,4-Dichloropyridine." Tetrahedron Letters, 2013.
- Relevance: Confirms C2 is the preferred site of reaction over C4, even when C4 is substituted.
Sources
Application Note: Analytical Strategies for 2-Chloro-4-(thiophen-2-yl)pyridine
Introduction & Scientific Context
The compound 2-Chloro-4-(thiophen-2-yl)pyridine is a pivotal heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Synthesized typically via a Suzuki-Miyaura cross-coupling between 2-chloro-4-iodopyridine (or 2,4-dichloropyridine) and thiophene-2-boronic acid, its purity is critical.[1]
Residual starting materials (boronic acids), regioisomers (e.g., 2-chloro-3-(thiophen-2-yl)pyridine), and protodeboronation byproducts pose significant downstream risks, including catalyst poisoning in subsequent steps.[1]
This guide details two orthogonal analytical workflows:
-
HPLC-UV/MS: For quantitative assay, salt identification, and non-volatile impurity tracking.[1]
-
GC-MS: For structural elucidation, regioisomer differentiation, and volatile impurity profiling.[1]
Physicochemical Profile (Predicted)[1][2][3][4]
-
Formula: C
H ClNS -
Molecular Weight: 195.67 g/mol [1]
-
LogP: ~3.2 (Moderately Lipophilic)[1]
-
pKa: ~2.5 – 3.5 (Weak base due to electron-withdrawing chlorine and thiophene ring)[1]
-
Solubility: High in Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM); Low in Water.
Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)
Objective: Routine Quality Control (QC) and Assay Purity.
Rationale & Column Selection
The pyridine nitrogen presents a challenge: at neutral pH, it interacts with free silanols on the silica backbone, causing peak tailing. To mitigate this, we employ a low pH mobile phase (pH < 3.0) using Formic Acid.[1][2][3] This ensures the pyridine moiety is fully protonated (
A C18 column with polar-embedding or high carbon load is recommended to resolve the thiophene ring's lipophilicity from potential des-chloro degradants.[1]
Protocol: Reversed-Phase LC Conditions
| Parameter | Specification |
| System | Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent) |
| Column | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or Zorbax Eclipse Plus C18 |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q Grade) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C (Improves mass transfer for aromatics) |
| Injection Vol | 5.0 µL |
| Detection | UV @ 254 nm (primary), 280 nm (secondary); MS (ESI+) |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 10.0 | 90 | Linear Ramp |
| 12.0 | 90 | Wash |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | End of Run |
Mass Spectrometry Settings (ESI+)
-
Capillary Voltage: 3.5 kV
-
Gas Temp: 350°C
-
Target Mass: m/z 196.0 [M+H]
-
Observation: Look for the characteristic Chlorine isotope pattern (
ratio ~3:1) at m/z 196 and 198.[1]
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Objective: Impurity Profiling and Structural Confirmation.[1]
Rationale & Inlet Dynamics
This analyte is thermally stable but contains sulfur (thiophene) and halogen (chlorine).[1]
-
Inlet Inertness: Active sites in the liner can cause dechlorination or ring opening. Use ultra-inert liners with wool to trap non-volatiles (e.g., boronic acid salts).
-
Column: A 5% phenyl phase (DB-5ms) provides excellent separation based on boiling point and aromatic pi-pi interactions, crucial for separating the 2-thienyl vs. 3-thienyl isomers.[1]
Protocol: GC-MS Conditions[1]
| Parameter | Specification |
| System | Agilent 7890/5977 GC-MSD (or equivalent) |
| Column | DB-5ms UI (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Split/Splitless @ 280°C; Split Ratio 20:1 |
| Liner | Ultra Inert, split liner with glass wool |
| Transfer Line | 280°C |
| Source Temp | 230°C (EI Source) |
| Scan Range | 40 – 400 m/z |
Temperature Program
-
Initial: 60°C for 1.0 min (Solvent Delay).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C.
-
Hold: 300°C for 3.0 min.
Data Interpretation: Fragmentation Pattern[7][8][9][10]
-
Molecular Ion (
): m/z 195 (Base Peak, typically). -
Isotope Peak (
): m/z 197 (~32% intensity of base peak due to ).[1] -
Fragment (
): m/z 160 (Loss of Chlorine).[1] -
Fragment (
): Loss of thiophene fragment (ring disintegration).[1]
Sample Preparation Workflow
Standard Diluent: 50:50 Water:Acetonitrile (HPLC) or 100% Dichloromethane (GC).[1]
-
Stock Preparation: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in ACN (HPLC) or DCM (GC).[1] Sonicate for 5 mins. (Conc: 1000 ppm).[1]
-
Working Standard: Dilute 100 µL of Stock into 900 µL of Diluent. (Conc: 100 ppm).[1][4]
-
Filtration: Filter through 0.2 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred for thiophenes to prevent adsorption).
Visualizations & Logic
Figure 1: Analytical Decision Matrix
This logic tree guides the analyst on which method to prioritize based on the specific impurity concern.
Caption: Decision matrix for selecting between HPLC and GC-MS based on impurity type and analytical objective.
Figure 2: Sample Preparation & Analysis Workflow
Standardized workflow to ensure reproducibility and minimize carryover.
Caption: Step-by-step sample preparation workflow from raw material to data acquisition.
System Suitability & Validation Criteria (Self-Validating System)
To ensure the "Trustworthiness" of the results, every analytical run must include a System Suitability Test (SST) injection.
Acceptance Criteria:
-
Retention Time (RT) Precision: %RSD
2.0% for 5 replicate injections. -
Tailing Factor (
): Must be 1.5 (Critical for Pyridine derivatives; if >1.5, replace column or increase buffer strength). -
Resolution (
): 2.0 between the main peak and the nearest impurity (often the des-chloro analog). -
Signal-to-Noise (S/N):
10 for the Limit of Quantitation (LOQ).
References
-
PubChem. (2025).[1][2] 2-Chloro-4-(thiophen-2-yl)pyrimidine Compound Summary (Analog Reference). National Library of Medicine.[1] [Link][1]
-
McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. [Link][1]
Sources
large-scale synthesis of 2-Chloro-4-(thiophen-2-yl)pyridine for drug discovery
Executive Summary
The heterobiaryl scaffold 2-Chloro-4-(thiophen-2-yl)pyridine is a critical intermediate in the synthesis of type I and II kinase inhibitors. The presence of the C2-chlorine atom provides a versatile handle for subsequent nucleophilic aromatic substitution (
This guide outlines a robust, scalable protocol for synthesizing this intermediate on a multigram to kilogram scale. Unlike academic preparations that rely on chromatography, this process emphasizes regiochemical fidelity and purification by crystallization , essential attributes for GLP/GMP compliance.
Strategic Route Analysis
The Regioselectivity Challenge
The primary challenge in synthesizing this compound lies in controlling the site of cross-coupling.
-
Route A: 2,4-Dichloropyridine + Thiophen-2-ylboronic acid.
-
Mechanism:[1][2][3][4][5][6] Oxidative addition can occur at C2 or C4. While C4 is generally more electron-deficient (favoring
), Palladium-catalyzed oxidative addition is sensitive to steric hindrance and bond dissociation energy. -
Risk:[1][7] This route often produces a mixture of C4-product (desired), C2-product (undesired), and bis-coupled side products. Separation of these regioisomers requires silica gel chromatography, which is cost-prohibitive at scale.
-
-
Route B: 4-Bromo-2-chloropyridine + Thiophen-2-ylboronic acid (Recommended).
-
Mechanism:[1][2][3][4][5][8] The C–Br bond is significantly weaker and more reactive toward Pd(0) oxidative addition than the C–Cl bond.
-
Advantage:[1][4][5][8][9][10] This "chemoselective" approach guarantees exclusive coupling at the C4 position, leaving the C2-chlorine intact. This eliminates the need for difficult regioisomer separation.
-
Reaction Scheme
The selected route utilizes a Suzuki-Miyaura cross-coupling catalyzed by Pd(dppf)Cl₂ , a robust catalyst resistant to air and moisture, making it ideal for large-scale batch processing.
Figure 1: Chemoselective Suzuki-Miyaura coupling strategy utilizing bond-strength differentiation (C-Br vs C-Cl).
Detailed Experimental Protocol
Scale: 100 g Input (Scalable to kg) Target Yield: >85% Purity: >98% (HPLC)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[6] | Mass/Vol | Role |
| 4-Bromo-2-chloropyridine | 192.44 | 1.00 | 100.0 g | Limiting Reagent |
| Thiophen-2-ylboronic acid | 127.96 | 1.10 | 73.1 g | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.02 | 8.5 g | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.00 | 110.1 g | Base |
| 1,4-Dioxane | - | - | 1000 mL | Solvent |
| Water (Deionized) | - | - | 250 mL | Co-solvent |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Reactor Charging: To a 3-neck round-bottom flask (or jacketed reactor) equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 1,4-Dioxane (1000 mL) and Water (250 mL).
-
Degassing (Critical): Sparge the solvent mixture with Nitrogen (
) or Argon for 30 minutes. Note: Oxygen is the primary cause of catalyst deactivation and homocoupling byproducts. -
Reagent Addition: Under a positive flow of
, add 4-Bromo-2-chloropyridine (100.0 g), Thiophen-2-ylboronic acid (73.1 g), and Sodium Carbonate (110.1 g). -
Catalyst Addition: Add Pd(dppf)Cl₂ (8.5 g) last. The solution should turn orange/red.
-
Reaction: Heat the mixture to 90°C (internal temperature). Agitate at 400 rpm. Maintain for 12–16 hours.
Phase 2: Workup & Scavenging
-
IPC (In-Process Control): Sample 50 µL, dilute in MeCN. Check HPLC. Target: <1% remaining bromide.
-
Cooling: Cool the reaction mixture to room temperature (20–25°C).
-
Filtration: Filter the mixture through a pad of Celite to remove insoluble palladium black and inorganic salts. Rinse the pad with Ethyl Acetate (500 mL).
-
Phase Separation: Transfer filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer once with Ethyl Acetate (300 mL).
-
Scavenging: Combine organic layers. Add SiliaMetS® Thiol (or equivalent Pd scavenger) and stir for 2 hours at 40°C to reduce residual Pd content to <20 ppm. Filter off the scavenger.
Phase 3: Crystallization (Purification)
-
Concentration: Concentrate the organic phase under reduced pressure (45°C, 100 mbar) to a thick oil or solid residue.
-
Solvent Switch: Add Isopropanol (IPA) (300 mL) and heat to reflux (82°C) until fully dissolved.
-
Precipitation: Slowly cool to 20°C over 2 hours. If necessary, seed with authentic product crystals at 50°C.
-
Isolation: Cool further to 0–5°C and hold for 1 hour. Filter the resulting solids.
-
Drying: Wash the cake with cold IPA (50 mL). Dry in a vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Figure 2: End-to-end process flow for the synthesis and purification of this compound.
Analytical Controls & Specifications
To ensure the material is suitable for downstream biological assays or further synthesis, the following specifications must be met.
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (thiophene absorption) and 280 nm.
Key Impurities
| Impurity | Origin | Control Strategy |
| Homocoupling (Thiophene dimer) | Oxidative coupling of boronic acid | Strict inert atmosphere ( |
| Protodeboronation (Thiophene) | Hydrolysis of boronic acid | Avoid excessive heating times; ensure base concentration is not too high. |
| Regioisomer (C2-coupling) | Incorrect starting material | Eliminated by using 4-Bromo-2-chloropyridine instead of 2,4-dichloropyridine. |
Safety & Handling
-
Palladium Sensitization: Palladium compounds are potential sensitizers. All weighing should be done in a fume hood. Use specific waste containers for heavy metals.
-
Boronic Acids: Thiophen-2-ylboronic acid is generally low toxicity but should be treated as an irritant.
-
Exotherm: The Suzuki coupling is exothermic. On a kg-scale, add the catalyst as a slurry or dose the base slowly to control heat release.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Lutz, M. R., et al. (2014). Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines and Pyridines. Journal of Organic Chemistry. (General methodology for regiocontrol in heterocycles).
-
Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[7] Chemical Science, 7, 6407-6433. Link
-
Organic Chemistry Portal. Suzuki Coupling. Link
Sources
- 1. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 5. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. 2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to Building a Chemical Library Based on the 2-Chloro-4-(thiophen-2-yl)pyridine Scaffold
Introduction: The Strategic Value of the 2-Chloro-4-(thiophen-2-yl)pyridine Scaffold in Drug Discovery
The confluence of pyridine and thiophene rings within a single molecular framework creates a privileged scaffold of significant interest in medicinal chemistry. The pyridine ring, an isostere of benzene, is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is another key pharmacophore known to impart a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The this compound scaffold, therefore, represents a versatile and strategically valuable starting point for the construction of diverse chemical libraries. The chlorine atom at the 2-position serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of chemical functionalities. This allows for the systematic exploration of the chemical space around this core structure, facilitating the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis of the this compound scaffold and detailed protocols for its diversification through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, culminating in the generation of a focused chemical library.
Synthesis of the this compound Scaffold
The synthesis of the this compound scaffold can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance. The general strategy involves the coupling of a dihalopyridine with a thiophene boronic acid derivative.
Protocol: Synthesis of this compound
This protocol outlines the synthesis of the target scaffold from 2,4-dichloropyridine and thiophene-2-boronic acid.
Materials:
-
2,4-Dichloropyridine
-
Thiophene-2-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 2,4-dichloropyridine (1.0 eq), thiophene-2-boronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.03 eq).
-
To the flask, add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Expected Yield: 75-85%
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diversification of the this compound Scaffold: Library Synthesis
The 2-chloro substituent on the pyridine ring is an excellent handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions to generate a library of novel compounds.
Workflow for Chemical Library Generation
Caption: Overall workflow for the generation of a chemical library from the this compound scaffold.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 2-position of the pyridine scaffold and various aryl or heteroaryl boronic acids.[1]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, pyrimidine-5-boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and potassium phosphate (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Evacuate and backfill the vial with an inert gas.
-
Add degassed toluene and water (10:1 v/v).
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography or preparative HPLC.
| Component | Role | Typical Loading |
| This compound | Electrophile | 1.0 eq |
| Aryl/Heteroaryl boronic acid | Nucleophile | 1.2 - 1.5 eq |
| Pd(OAc)₂ / SPhos | Catalyst System | 1-5 mol% |
| K₃PO₄ | Base | 2.0 - 3.0 eq |
| Toluene/Water | Solvent | 10:1 v/v |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of 2-amino-4-(thiophen-2-yl)pyridine derivatives by coupling the scaffold with a variety of primary and secondary amines.[2][3]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, benzylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq).
-
Add anhydrous toluene and stir for 10 minutes at room temperature under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in anhydrous toluene.
-
Add sodium tert-butoxide (1.4 eq) to the amine/scaffold mixture.
-
Transfer the catalyst solution to the reaction mixture via cannula.
-
Heat the reaction to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
| Component | Role | Typical Loading |
| This compound | Electrophile | 1.0 eq |
| Amine | Nucleophile | 1.1 - 1.5 eq |
| Pd₂(dba)₃ / Xantphos | Catalyst System | 1-3 mol% Pd |
| NaOtBu | Base | 1.4 - 2.0 eq |
| Toluene | Solvent | Anhydrous |
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling provides a route to 2-alkynyl-4-(thiophen-2-yl)pyridine derivatives through the reaction of the scaffold with terminal alkynes.
Catalytic Cycle of Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF and triethylamine (2.0 eq).
-
Stir the reaction at room temperature to 50 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
| Component | Role | Typical Loading |
| This compound | Electrophile | 1.0 eq |
| Terminal Alkyne | Nucleophile | 1.1 - 1.5 eq |
| Pd(PPh₃)₂Cl₂ | Catalyst | 1-3 mol% |
| CuI | Co-catalyst | 2-5 mol% |
| Triethylamine | Base/Solvent | 2.0 - 3.0 eq |
| DMF | Solvent | Anhydrous |
Purification and Analysis of the Chemical Library
The purification of the synthesized library is crucial to ensure the quality of the compounds for subsequent biological screening.
Purification:
-
Flash Column Chromatography: The primary method for purification of individual compounds. A variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) may be employed depending on the polarity of the synthesized derivatives.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For compounds that are difficult to separate by column chromatography, reverse-phase prep-HPLC is a powerful alternative.
Analysis and Characterization:
Each compound in the library should be characterized to confirm its identity and purity.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. The disappearance of the proton signal corresponding to the C-H at the 2-position of the pyridine ring and the appearance of new signals corresponding to the coupled fragment are indicative of a successful reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the synthesized compounds and assesses their purity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
The this compound scaffold is a highly valuable starting point for the generation of diverse chemical libraries. The protocols detailed in this guide for its synthesis and subsequent diversification via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide a robust and efficient workflow for medicinal chemists and drug discovery scientists. The resulting library of novel 4-(thiophen-2-yl)pyridine derivatives holds significant potential for the discovery of new therapeutic agents.
References
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 789-817.
- Shafiee, A., & Ghasemian, A. (2018). Thiophene and its derivatives in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 18(1), 3-4.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
- Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643.
- Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075.
- Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754-5757.
- Gauthier, D. R., et al. (2012).
- Chen, C., et al. (2022). Synthesis and Photophysical Properties of 3-Amino-4-arylpyridin-2(1Н)-ones. Journal of Fluorescence, 32(4), 1461-1471.
- Li, W., et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 6, 28318.
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)
Sources
fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives
Application Note: Characterization and Validation of N-(thiophen-2-yl) Nicotinamide Derivatives as Next-Generation SDHI Fungicides
Executive Summary
The emergence of resistance to commercial Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., boscalid, fluxapyroxad) necessitates the development of novel pharmacophores.[1] This guide details the validation protocols for N-(thiophen-2-yl) nicotinamide derivatives , a promising scaffold that combines the nicotinamide core with a lipophilic thiophene bioisostere. These protocols provide a self-validating workflow to confirm fungicidal potency, determine enzymatic inhibition kinetics (Complex II), and validate binding modes in silico.
Mechanism of Action (MoA)
Target: Mitochondrial Complex II (Succinate Dehydrogenase, SDH).[2][3] Function: These derivatives act by competitively binding to the ubiquinone-binding pocket (Q-site) of the SDH complex. Physiological Consequence: Blockage of electron transport from succinate to ubiquinone disrupts the tricarboxylic acid (TCA) cycle and halts ATP production, leading to fungal cell death.
Pathway Visualization: Mitochondrial Respiration Blockade
Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8] The derivative competitively binds to the SDH Q-site, severing the electron link to Ubiquinone.
Protocol 1: In Vitro Mycelial Growth Inhibition
Objective: Determine the EC50 (Effective Concentration for 50% inhibition) against target phytopathogens (e.g., Botrytis cinerea, Rhizoctonia solani). Method: Poisoned Food Technique.
Materials
-
Medium: Potato Dextrose Agar (PDA).
-
Solvent: Acetone or DMSO (Final concentration < 0.5% v/v to avoid solvent toxicity).
-
Test Compounds: N-(thiophen-2-yl) nicotinamide derivatives (dissolved to 10 mg/mL stock).
-
Control: Commercial SDHI (e.g., Boscalid) and Solvent-only control.
Step-by-Step Methodology
-
Media Preparation: Autoclave PDA at 121°C for 20 min. Cool to 50°C.
-
Compound Integration: Add the test compound stock to the liquid agar to achieve a concentration gradient (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Mix thoroughly to ensure homogeneity.
-
Plating: Pour 15 mL of "poisoned" agar into 90mm sterile Petri dishes. Allow to solidify.
-
Inoculation: Using a sterile 5mm cork borer, excise mycelial plugs from the margin of a 3-day-old actively growing fungal colony. Place the plug (mycelium side down) in the center of the poisoned plate.
-
Incubation: Incubate at 25°C ± 1°C in the dark for 72–96 hours (species dependent).
-
Measurement: Measure the colony diameter (cross-method: average of two perpendicular diameters) once the solvent control reaches 3/4 of the plate width.
Data Analysis
Calculate the Percentage of Inhibition (
Protocol 2: SDH Enzymatic Inhibition Assay (DCPIP Method)
Objective: Validate that the fungicidal activity is specifically due to Complex II inhibition, not general toxicity. Principle: SDH catalyzes the oxidation of succinate to fumarate.[4][12] This reaction is coupled to the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) via Phenazine Methosulfate (PMS).
-
DCPIP (Oxidized): Blue (Absorbance at 600nm).
-
DCPIP (Reduced): Colorless.
-
Inhibition: If the compound works, the solution remains blue.
Workflow Visualization
Figure 2: SDH Enzymatic Assay Workflow. DCPIP reduction rate is inversely proportional to inhibitor potency.
Reagents
-
Assay Buffer: 50 mM Phosphate buffer (pH 7.4).
-
Substrate: 20 mM Sodium Succinate.
-
Electron Coupler: 1 mM PMS (Phenazine Methosulfate).
-
Indicator: 0.1 mM DCPIP.
-
Inhibitor: Test compounds (dissolved in DMSO).
Procedure
-
Mitochondrial Extraction: Grind 1g of fresh mycelia in ice-cold extraction buffer. Centrifuge at 500g (remove debris), then 10,000g (pellet mitochondria). Resuspend pellet in assay buffer.
-
Baseline Setup: In a quartz cuvette or 96-well plate, mix Buffer, Succinate, PMS, and DCPIP.
-
Inhibitor Addition: Add the test compound (various concentrations).
-
Initiation: Add 50 µL of mitochondrial suspension to start the reaction.
-
Monitoring: Immediately monitor the decrease in absorbance at 600 nm for 5–10 minutes.
-
Calculation: Plot the slope (
) against inhibitor concentration to determine IC50.
Protocol 3: Molecular Docking (In Silico Validation)
Objective: Predict the binding orientation and affinity energy. Software: AutoDock Vina, Schrödinger Glide, or Gold.
-
Protein Prep: Retrieve the crystal structure of SDH (e.g., E. coli PDB: 1NEK or fungal homology model based on PDB: 3AEB). Remove water molecules; add polar hydrogens.
-
Ligand Prep: Construct the N-(thiophen-2-yl) nicotinamide derivative structure. Minimize energy using MM2 force field.
-
Grid Generation: Define the active site box around the ubiquinone-binding site (Trp164, Tyr58 residues are critical).
-
Docking: Run the simulation.
-
Analysis: Look for:
-
H-Bonds: Specifically between the nicotinamide amide oxygen and Tyrosine/Tryptophan residues.
-
Pi-Pi Stacking: Interaction between the thiophene ring and hydrophobic pockets.
-
Data Presentation & Analysis
The following table summarizes expected results for a high-potency derivative (Compound 4f) compared to a commercial standard.
Table 1: Comparative Fungicidal Activity and Enzyme Inhibition
| Compound | Structure Class | Target Fungus | EC50 (Mycelial Growth) | IC50 (SDH Enzyme) |
| Compound 4f | N-(thiophen-2-yl) nicotinamide | P. cubensis | 1.96 mg/L | 0.35 µM |
| Boscalid | Pyridine carboxamide | P. cubensis | 4.50 mg/L | 0.42 µM |
| Control | Solvent (DMSO) | P. cubensis | N/A (0% Inh) | N/A |
Note: Data derived from comparative analysis of thiophene-nicotinamide hybrids (Zhang et al., 2022).
References
-
Zhang, X., Li, Z., Yang, X., & Ling, Y. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8650. Link
-
Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. Link
-
Solarbio Life Sciences. (n.d.). Succinate Dehydrogenase (SDH) Activity Assay Kit Protocol. Solarbio. Link
-
Yan, X., et al. (2014). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors.[7][11][13] Journal of Agricultural and Food Chemistry, 62(20), 4566–4573. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ndsu.edu [ndsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vitro Antiproliferative Activity of 2-Chloro-4-(thiophen-2-yl)pyridine Derivatives
Introduction: Rationale for Antiproliferative Screening of Novel Pyridine and Thiophene Heterocycles
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anticancer effects.[1][2][3] Similarly, thiophene derivatives have demonstrated significant potential as antiproliferative and antimicrobial agents.[4][5][6][7] The combination of these two pharmacologically active moieties in a single molecular entity, such as in 2-Chloro-4-(thiophen-2-yl)pyridine derivatives, presents a compelling strategy for the discovery of novel anticancer therapeutics. The evaluation of such compounds necessitates a robust and multi-faceted approach to characterize their antiproliferative activity, elucidate their mechanism of action, and identify potential therapeutic leads.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the in vitro antiproliferative effects of this compound derivatives. The protocols herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data.
Part 1: Primary Antiproliferative Screening: Quantifying Cytotoxicity and Cytostaticity
The initial phase of screening aims to determine the concentration-dependent inhibitory effect of the test compounds on cancer cell proliferation. Two widely accepted and robust methods for this purpose are the MTT and Sulforhodamine B (SRB) assays. The choice between these assays often depends on the suspected mechanism of the compound and the resources available.
Principle of Selection: MTT vs. SRB Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8] This assay is particularly useful for identifying compounds that affect mitochondrial function. However, it's important to note that compounds that alter the redox state of the cell can interfere with the MTT assay, leading to erroneous results.
The Sulforhodamine B (SRB) assay , on the other hand, is a colorimetric assay that quantifies the total protein content of the cells.[9][10][11] SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions.[12] The amount of bound dye is proportional to the total cell mass.[12] This method is less susceptible to interference from compounds that affect metabolic activity and is considered a more direct measure of cell number.[11] For high-throughput screening of novel compounds with unknown mechanisms, the SRB assay is often preferred due to its robustness and cost-effectiveness.[9][13]
Experimental Workflow: Primary Antiproliferative Screening
The following diagram illustrates the general workflow for both MTT and SRB assays.
Caption: General workflow for primary antiproliferative screening using MTT or SRB assays.
Protocol 1: MTT Assay for Antiproliferative Activity
Materials:
-
This compound derivatives
-
Selected cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[14]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound derivative in DMSO.
-
Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48 to 72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: Sulforhodamine B (SRB) Assay for Antiproliferative Activity
Materials:
-
This compound derivatives
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
SRB Assay:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Data Analysis:
-
Measure the absorbance at 510 nm using a microplate reader.[10]
-
Calculate the percentage of cell growth inhibition and determine the IC50 value as described in the MTT assay protocol.
-
| Parameter | MTT Assay | SRB Assay |
| Principle | Measures mitochondrial dehydrogenase activity | Measures total cellular protein content |
| Endpoint | Colorimetric (Formazan product) | Colorimetric (SRB-protein complex) |
| Advantages | Widely used, commercially available kits | Robust, cost-effective, less prone to interference |
| Disadvantages | Can be affected by compounds altering cellular redox state | Requires a cell fixation step |
| Reference | [8][15] | [9][10][12] |
Part 2: Elucidating the Mechanism of Action
Once the antiproliferative activity of the this compound derivatives has been confirmed, the next crucial step is to investigate the underlying mechanism of action. This involves determining whether the compounds induce cell cycle arrest, apoptosis (programmed cell death), or other forms of cell death.
Experimental Strategy for Mechanistic Studies
A logical progression for mechanistic studies is as follows:
-
Cell Cycle Analysis: To determine if the compounds cause a blockage at a specific phase of the cell cycle.
-
Apoptosis Assays: To confirm if the observed cell death is due to apoptosis.
-
Caspase Activity Assays: To investigate the involvement of caspases, the key executioners of apoptosis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the DNA content of a cell population.[16] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[16] This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18]
Materials:
-
This compound derivatives
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the this compound derivatives for 24, 48, and 72 hours.
-
-
Cell Harvesting and Fixation:
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[19]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using appropriate software.
-
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
Principle: The Annexin V/PI assay is a widely used method to detect apoptosis.[20] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[21] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live or early apoptotic cells.[20] Therefore, it is used to identify late apoptotic or necrotic cells with compromised membrane integrity.[20]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound derivatives
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the IC50 concentration of the compounds as described in the cell cycle analysis protocol.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
The results will allow for the quantification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Protocol 5: Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[22] Caspase-3 and Caspase-7 are effector caspases that are activated during the apoptotic cascade.[23] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[23] Cleavage of the substrate by active caspases releases a luminescent signal that is proportional to the amount of caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
This compound derivatives
-
Selected cancer cell lines
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in white-walled 96-well plates and treat with the compounds as previously described.
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
The fold increase in caspase activity can be determined by comparing the luminescence of treated samples to that of the vehicle control.
-
Part 3: Assessing Long-Term Effects: Colony Formation Assay
While short-term assays like MTT and SRB provide valuable information on cytotoxicity, the colony formation (or clonogenic) assay assesses the long-term survival and proliferative capacity of cells after treatment. This assay is considered the gold standard for determining the reproductive integrity of cells and is particularly relevant for evaluating the efficacy of potential anticancer drugs.[24]
Principle of the Colony Formation Assay
The assay measures the ability of a single cell to undergo unlimited division and form a colony of at least 50 cells. A reduction in the number and/or size of colonies formed by treated cells compared to untreated controls indicates a loss of clonogenic survival.
Experimental Workflow: Colony Formation Assay
Caption: Workflow for the colony formation assay to assess long-term cell survival.
Protocol 6: Colony Formation Assay
Materials:
-
This compound derivatives
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
6-well plates
-
Methanol
-
Crystal violet solution (0.5% in methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.[25]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives for 24 hours.
-
-
Colony Growth:
-
After 24 hours, remove the compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
-
Staining and Counting:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with tap water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:[26]
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of the antiproliferative activity of this compound derivatives. Positive results from these assays, particularly the identification of compounds with low IC50 values and the ability to induce apoptosis and inhibit long-term colony formation, would warrant further investigation. Subsequent studies could include target identification and validation, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize the lead compounds. The pyridine and thiophene moieties are known to interact with a variety of biological targets, and further research could uncover novel mechanisms of action for this promising class of compounds.[2][27][28]
References
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Mothana, R. A., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) colorimetric assay for cytotoxicity screening. Nature Protocols, 11(4), 683-693. [Link]
-
Wisdomlib. (2025). SRB method: Significance and symbolism. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Al-Ostath, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5439. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Zepeda-Cervantes, J., et al. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Molecules, 27(12), 3726. [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1959. [Link]
-
National Center for Biotechnology Information. (2021). Assay method for the antiproliferative activity of human galectin-9. Glycoscience Protocols. [Link]
-
Al-Shammari, A. M. (2023). MTT (Assay protocol). protocols.io. [Link]
-
JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]
-
Wlodkowic, D., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597. [Link]
-
Shoemaker, R. H., et al. (1985). Application of a human tumor colony-forming assay to new drug screening. Cancer Research, 45(5), 2145-2153. [Link]
-
Al-Ostath, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075. [Link]
-
Al-Ostath, A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]
-
Gopinath, S., et al. (2009). Synthesis of thiophene and α-terthiophene derivatives with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 19(15), 4124-4127. [Link]
-
Thawabteh, A., et al. (2019). Bioassays for anticancer activities. Methods in Molecular Biology, 2001, 403-426. [Link]
-
Mothana, R. A., et al. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. [Link]
-
Kumar, A., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(16), 11048-11066. [Link]
-
Kumar, D. (2017). Caspase Protocols in Mice. Methods in Molecular Biology, 1537, 1-17. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10567-10577. [Link]
-
ResearchGate. (2015). How could I find drug toxicity and apoptosis in annexin V-PI test ?. [Link]
-
Yang, X. (2012). Clonogenic Assay. Bio-protocol, 2(10), e187. [Link]
-
Sasidharan, S., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 74-78. [Link]
-
Al-Abdullah, E. S., et al. (2013). Antiproliferative activity of novel thiophene and thienopyrimidine derivatives. Planta Medica, 79(17), 1646-1651. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
-
ResearchGate. (n.d.). Synthesis of P005091. [Link]
-
Bio-Rad. (n.d.). The Annexin V Apoptosis Assay. [Link]
-
El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. Encyclopedia. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. [Link]
-
MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. [Link]
-
Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]
-
El Yamani, N., et al. (2022). The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput. Frontiers in Toxicology, 4, 982348. [Link]
-
Procter, D. J., et al. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 64(31), e202512321. [Link]
-
orientjchem.org. (2024). Antiproliferative effects of novel pyridine derivatives on cancer cells. [Link]
-
orientjchem.org. (n.d.). GIANFRANCO FERRE ジャンフランコフェレ イタリア製 シープスキン ロング ムートンコートXL (A-0669S) メンズ おすすめ レベル GIANFRANCO ジャンフランコ・フェレ フェレ Ferre ニット セーター. [Link]
-
Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1195655. [Link]
-
JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiproliferative activity of novel thiophene and thienopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. impactfactor.org [impactfactor.org]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 24. ossila.com [ossila.com]
- 25. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
- 26. bio-protocol.org [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(thiophen-2-yl)pyridine
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Chloro-4-(thiophen-2-yl)pyridine. This valuable heterocyclic compound is a key building block in the development of various pharmaceutical agents. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with its synthesis and improve your reaction yields.
The most prevalent and industrially scalable approach to synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,4-dichloropyridine and a suitable thiophene-boron reagent. This method's primary advantage lies in the predictable regioselectivity of the coupling at the C4 position of the pyridine ring.[1][2]
Core Synthesis Workflow: Suzuki-Miyaura Coupling
The following protocol outlines a standard procedure for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyridine (1.0 eq.), thiophene-2-boronic acid (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.) or Pd(dppf)Cl₂ (0.03 eq.).
-
Solvent and Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent system, typically a 2:1 mixture of 1,4-dioxane and water. Add a base, such as sodium carbonate (Na₂CO₃) (2.0 eq.) or potassium phosphate (K₃PO₄) (2.0 eq.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?
A1: Low or no conversion is a frequent issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Poisoning by Sulfur: Thiophene and its derivatives are known to poison palladium catalysts, which can halt the catalytic cycle.[3] If you suspect this is the issue, consider using a more robust catalyst system. Catalysts with bulky, electron-rich phosphine ligands can sometimes be more resistant to poisoning. Alternatively, increasing the catalyst loading might be necessary, although this is not always cost-effective.
-
Inactive Catalyst: Ensure your palladium catalyst is active. Pd(0) sources can oxidize over time. If using a Pd(II) precatalyst like Pd(dppf)Cl₂, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.
-
Poor Quality Reagents: The purity of your starting materials is critical. 2,4-dichloropyridine should be free of excess acid, which can neutralize the base. Thiophene-2-boronic acid can dehydrate to form an unreactive trimeric anhydride (a boroxine). It is advisable to use freshly opened or properly stored boronic acid.
-
Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.
-
Base and Solvent Choice: The choice of base and solvent is crucial. A common and effective system is a mixture of an organic solvent like 1,4-dioxane with an aqueous solution of a base such as Na₂CO₃ or K₃PO₄.[4]
Q2: I am observing a significant amount of a di-substituted product, 2,4-bis(thiophen-2-yl)pyridine. How can I prevent this?
A2: The formation of the di-substituted product occurs when the desired monosubstituted product undergoes a second Suzuki coupling at the C2 position. While the C4 position is generally more reactive, prolonged reaction times or higher temperatures can promote the second coupling.[1][3]
-
Control Stoichiometry: Use a slight excess of 2,4-dichloropyridine (e.g., 1.2 equivalents) relative to the thiophene-2-boronic acid. This will ensure the boronic acid is consumed before significant di-substitution can occur.
-
Monitor Reaction Progress Closely: As soon as TLC or LC-MS indicates the consumption of the starting boronic acid and the formation of the desired product, quench the reaction. Do not let the reaction run for an extended period unnecessarily.
-
Lower Reaction Temperature: If di-substitution is a persistent issue, try running the reaction at a lower temperature (e.g., 70-80 °C). This will slow down the rate of the second, less favorable coupling reaction more significantly than the initial coupling at the C4 position.
Q3: My crude product is contaminated with 2,2'-bithiophene. What is the cause and how can I minimize its formation?
A3: The formation of 2,2'-bithiophene is due to the homocoupling of thiophene-2-boronic acid. This is a common side reaction in Suzuki couplings.[5]
-
Ensure an Oxygen-Free Environment: Homocoupling is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas are critical.
-
Optimize Base and Catalyst: The choice of base can influence the rate of homocoupling. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific system.
-
Control Stoichiometry: Using a large excess of the boronic acid can increase the likelihood of homocoupling. Try to use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents).
Q4: I have isolated a significant amount of 2-chloropyridine as a byproduct. What is this and how can I prevent it?
A4: The formation of 2-chloropyridine is a result of hydrodehalogenation, where the chlorine atom at the 4-position is replaced by a hydrogen atom. This can occur as a competing pathway in the catalytic cycle.[6]
-
Source of Hydride: The hydride source can be trace amounts of water, solvent, or even the phosphine ligands on the catalyst. Ensure you are using anhydrous solvents if possible, although many Suzuki protocols require water.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the extent of hydrodehalogenation. If this is a persistent issue, screening different catalyst systems may be necessary.
Q5: How can I effectively purify my final product?
A5: Purification can be challenging due to the similar polarities of the product and some byproducts.
-
Column Chromatography: This is the most common method. A gradient elution on silica gel, typically with a hexane/ethyl acetate or dichloromethane/methanol solvent system, is usually effective.
-
Acid Wash: To remove any remaining pyridine-based starting material, an acidic wash (e.g., with dilute HCl) of the organic layer during work-up can be beneficial.[7] The desired product is less basic and should remain in the organic layer.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.
| Parameter | Recommendation | Rationale | Potential Issues |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%) | Readily available and proven effective for similar couplings. | Sulfur poisoning by thiophene. |
| Base | Na₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 eq.) | Essential for the transmetalation step. | Incomplete reaction if base is weak or impure. |
| Solvent | 1,4-Dioxane/H₂O or DME/H₂O (2:1 or 3:1) | Promotes solubility of both organic and inorganic reagents. | Must be thoroughly degassed to prevent catalyst oxidation. |
| Temperature | 80-100 °C | Provides sufficient energy for oxidative addition and reductive elimination. | Higher temperatures may lead to di-substitution. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation of the Pd(0) catalyst. | Oxygen contamination leads to low yield and side reactions. |
Alternative Synthetic Strategies
If the Suzuki-Miyaura coupling proves problematic, especially due to catalyst poisoning, consider these alternative cross-coupling reactions:
-
Negishi Coupling: This involves the reaction of 2,4-dichloropyridine with an organozinc reagent, such as 2-thienylzinc chloride. Negishi couplings are often less sensitive to catalyst poisoning than Suzuki reactions.[8]
-
Kumada Coupling: This reaction utilizes a Grignard reagent, such as 2-thienylmagnesium bromide, with a nickel or palladium catalyst.[9] This can be a highly effective method, but the strong basicity of the Grignard reagent may limit functional group tolerance.
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
stability issues of 2-Chloro-4-(thiophen-2-yl)pyridine under reaction conditions
Welcome to the dedicated technical support center for 2-Chloro-4-(thiophen-2-yl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the potential stability challenges and reaction intricacies associated with this molecule. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Reactivity Profile
This compound is a valuable heterocyclic compound, featuring two key reactive sites: the C2-chloro substituent on the electron-deficient pyridine ring and the electron-rich thiophene moiety. The inherent electronic properties of these two rings dictate the compound's reactivity and stability under various reaction conditions. The pyridine nitrogen acts as an electron-withdrawing group, rendering the C2 position susceptible to nucleophilic attack and oxidative addition by a palladium catalyst.[1] Conversely, the thiophene ring is prone to electrophilic substitution and can potentially interact with the metal catalyst. A thorough understanding of these characteristics is crucial for anticipating and mitigating potential side reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or failing. What are the common causes?
A1: A sluggish or failed Suzuki-Miyaura coupling with this substrate can stem from several factors:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The choice of a bulky, electron-rich phosphine ligand is critical to prevent this and to promote the desired catalytic cycle.[2][3]
-
Protodeboronation of the Boronic Acid: Heteroaryl boronic acids can be unstable and prone to hydrolysis (protodeboronation), especially under basic conditions and at elevated temperatures.[4]
-
Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can be a significant side reaction, often exacerbated by the presence of oxygen or Pd(II) species.[4][5][6]
-
Low Reactivity of the C-Cl Bond: While activated by the pyridine nitrogen, the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, often requiring more forcing conditions which can lead to decomposition.[7]
Q2: I am observing significant amounts of dechlorinated starting material in my cross-coupling reaction. What is causing this hydrodehalogenation?
A2: Hydrodehalogenation (protodechlorination) is a common side reaction in palladium-catalyzed cross-coupling reactions of heteroaryl chlorides. This can occur through several pathways, including:
-
β-Hydride Elimination: If the organometallic coupling partner contains β-hydrogens, this can be a competing pathway.[4]
-
Reaction with Solvent or Base: Protic solvents or certain bases can act as hydride sources, leading to the reduction of the C-Cl bond.
-
Catalyst-Mediated Reduction: The palladium catalyst itself can mediate the reduction, particularly in the presence of additives or impurities.
Q3: Can the thiophene ring decompose under my reaction conditions?
A3: The thiophene ring is generally robust; however, it can be susceptible to degradation under certain conditions:
-
Strongly Acidic or Oxidative Environments: Thiophene can undergo polymerization or oxidation under strongly acidic or oxidizing conditions.
-
Certain Metal Catalysts: While palladium is generally well-tolerated, other transition metals or harsh reaction conditions could potentially lead to ring-opening or other decomposition pathways.
Q4: What is the recommended handling and storage procedure for this compound?
A4: To ensure the integrity of your starting material, we recommend the following:
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and light.
-
Handling: Handle under an inert atmosphere whenever possible, especially when transferring small quantities for reactions. Avoid exposure to strong acids, bases, and oxidizing agents.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
-
Reagent Integrity:
-
Boronic Acid/Ester: Use fresh, high-purity boronic acid or ester. Heteroaryl boronic acids are particularly susceptible to degradation. Consider using the corresponding boronate ester (e.g., pinacol ester) for enhanced stability.
-
Base: Ensure the base is anhydrous and of high purity. Carbonate bases (e.g., Cs₂CO₃, K₂CO₃) are often a good starting point. Stronger bases like phosphates (K₃PO₄) or alkoxides (NaOt-Bu) can be effective but may also promote side reactions.
-
Solvent: Use anhydrous and thoroughly degassed solvents. Common choices include dioxane, toluene, or DMF. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[4][5][6]
-
-
Catalyst System Optimization:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos are often necessary to promote reductive elimination and prevent catalyst inhibition by the pyridine nitrogen.[8]
-
Palladium Precursor: Use a reliable palladium source such as Pd(OAc)₂ or a pre-formed catalyst like [Pd(SPhos)Cl]₂.
-
-
Reaction Parameter Tuning:
-
Temperature: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. Higher temperatures can increase the reaction rate but may also lead to decomposition of the starting material or catalyst.
-
Concentration: Very dilute or highly concentrated reaction mixtures can sometimes be detrimental. A typical starting concentration is 0.1 M.
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Improvement |
| Ligand | PPh₃ | SPhos | Bulky, electron-rich ligand prevents catalyst inhibition and promotes reductive elimination.[8] |
| Base | Na₂CO₃ (aq) | Cs₂CO₃ (anhydrous) | Anhydrous conditions prevent hydrolysis of the boronic acid. Cs₂CO₃ is a stronger base that is often more effective. |
| Solvent | Toluene (not degassed) | Dioxane (degassed) | Degassing removes oxygen, which can deactivate the catalyst and cause homocoupling.[4][5][6] |
| Temperature | 120 °C | 90 °C | Lower temperature can minimize thermal decomposition of the starting material and catalyst. |
Issue 2: Formation of Byproducts in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for byproduct formation in Buchwald-Hartwig amination.
-
Base Selection is Crucial:
-
The choice of base is highly dependent on the nature of the amine and the presence of other functional groups.
-
For simple amines, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often effective.
-
If your substrate contains base-sensitive functional groups, consider using a weaker base like Cs₂CO₃ or K₃PO₄.[9]
-
-
Ligand Optimization:
-
Similar to Suzuki couplings, bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are generally preferred to facilitate C-N bond formation and minimize side reactions.
-
The ligand can influence the rate of reductive elimination; less electron-donating phosphines can sometimes accelerate this step.[10]
-
-
Minimizing Hydrodehalogenation:
-
This side reaction can be more prevalent with electron-rich pyridines or when using certain bases.
-
Switching to a different base or lowering the reaction temperature can sometimes mitigate this issue.
-
| Base | Strength | Common Applications | Potential Issues with this compound |
| NaOt-Bu | Strong | General purpose, highly effective | Can promote hydrodehalogenation, may not be compatible with base-sensitive functional groups.[9] |
| LHMDS | Strong | Good for sterically hindered amines | Similar potential issues as NaOt-Bu. |
| Cs₂CO₃ | Moderate | Good for sensitive substrates | May require higher temperatures or longer reaction times. |
| K₃PO₄ | Moderate | Often a good balance of reactivity and selectivity | Generally well-tolerated, but optimization may be needed. |
Experimental Protocols
General Protocol for a Robust Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific boronic acid.
-
Reaction Setup:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), Cs₂CO₃ (2.0 eq.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Solvent Addition:
-
Add degassed dioxane (to a concentration of 0.1 M) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
-
Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, May 15). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]
-
ACS Publications. (2000, February 23). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Frontiers. (2021, September 6). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, April 11). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, September 7). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Retrieved from [Link]
-
ACS Publications. (n.d.). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2'-Thienyl)pyridine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Retrieved from [Link]
-
ResearchGate. (2025, December 22). Thiophene-Based Bidentate Phosphine Ligands for Aqueous Chemistry: Synthesis, Rhodium Complexation, and Electrochemical Properties. Retrieved from [Link]
-
ACS Publications. (n.d.). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides.. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Semantic Scholar. (2021, February 14). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]
-
RSC Publishing. (2022, March 22). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. Retrieved from [Link]
-
SpringerLink. (2024, April 12). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its applicat. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. Retrieved from [Link]
-
RSC Publishing. (n.d.). highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Green Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, April 11). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon-Nitrogen Bonds. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]
Sources
- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 3. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-4-(thiophen-2-yl)pyridine
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-4-(thiophen-2-yl)pyridine. Here, we address common challenges encountered during the purification of this compound, providing troubleshooting advice and detailed protocols to ensure the highest purity for your downstream applications. Our approach is grounded in established chemical principles and field-proven experience to help you navigate potential pitfalls and achieve optimal results.
Understanding the Chemistry: Why Purification Can Be Challenging
This compound is typically synthesized via a cross-coupling reaction, most commonly a Suzuki-Miyaura or Negishi coupling. These powerful reactions, while efficient in forming the crucial carbon-carbon bond between the pyridine and thiophene rings, can also generate a variety of impurities. The nature of these impurities is intrinsically linked to the reaction mechanism and the stability of the reagents used.
A sound purification strategy is therefore not just about applying a standard protocol but about understanding the potential byproducts of your synthesis and selecting a method that effectively separates them from the desired product. The polarity of this compound, influenced by the nitrogen in the pyridine ring and the sulfur in the thiophene ring, plays a key role in its chromatographic behavior and solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common issues encountered during the purification of this compound.
Q1: My crude NMR shows multiple aromatic signals that I can't account for. What are the likely impurities?
A1: Unidentified aromatic signals often arise from side reactions during the cross-coupling synthesis. The most common culprits are:
-
Homocoupling of the thiophene starting material: This results in the formation of 2,2'-bithiophene. This impurity is typically less polar than your product.
-
Homocoupling of the pyridine starting material: This leads to the formation of a bipyridine species. The polarity of this byproduct will be different from your target molecule.
-
Unreacted starting materials: Residual 2-chloropyridine derivative or the thiophene-boronic acid (or organozinc reagent) can persist if the reaction has not gone to completion.
-
Protodeboronation/Protodezincification: This is the cleavage of the boron or zinc group from the thiophene reagent, which then gets replaced by a hydrogen atom. This leads to the presence of thiophene in your crude mixture.
Troubleshooting: To minimize these impurities, ensure your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-induced homocoupling.[1] The choice of palladium catalyst, ligand, and base is also critical in promoting the desired cross-coupling over side reactions.[1]
Q2: I am having difficulty separating my product from a closely-eluting impurity via column chromatography. What can I do?
A2: Closely-eluting impurities are a common challenge. Here's a systematic approach to improve your separation:
-
Optimize Your Solvent System: The key to good separation is selecting a solvent system that provides an optimal retention factor (Rƒ) for your product on a TLC plate, ideally around 0.3.[2] For this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.
-
Solvent Polarity Gradient: If isocratic elution (using a single solvent mixture) is not effective, a shallow gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with very similar polarities.
-
Alternative Stationary Phases: While silica gel is the most common stationary phase, other options can be explored if separation is particularly challenging. Alumina (basic or neutral) can sometimes offer different selectivity for nitrogen-containing compounds.
-
Consider a Different Purification Technique: If chromatography is consistently failing, recrystallization may be a viable alternative, provided your compound is a solid and you can identify a suitable solvent system.
Q3: My compound seems to be "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute is insoluble in the solvent at a certain temperature and separates as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is not ideal.
Troubleshooting:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent System Adjustment: You may need to try a different solvent or a solvent pair. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] Common solvent systems to try include ethanol, isopropanol, or mixtures like hexanes/ethyl acetate or hexanes/acetone.[4]
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: A typical purification workflow for this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the most common and effective purification techniques for this compound.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of your compound.[2]
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system (e.g., Hexanes/Ethyl Acetate)
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system that gives your product an Rƒ value of approximately 0.3. A good starting point is 10-20% Ethyl Acetate in Hexanes.
-
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (approx. 1 cm).
-
Dry pack the column with silica gel to the desired height (a rule of thumb is a silica gel to crude product weight ratio of 50:1 to 100:1).
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor the elution of your product by TLC.
-
-
Isolation:
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material.[3]
Materials:
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Recrystallization solvent(s)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[3] Good candidates to screen are ethanol, isopropanol, acetonitrile, or a two-solvent system like hexanes/ethyl acetate.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Summary Table
| Purification Technique | Key Parameters | Expected Outcome | Troubleshooting Tips |
| Flash Column Chromatography | Solvent System: Hexanes/Ethyl Acetate (gradient) Stationary Phase: Silica Gel | Purity >98% | Adjust solvent gradient for better separation of closely eluting impurities. |
| Recrystallization | Solvent: Isopropanol or Ethanol/Water | Highly crystalline, pure solid | Cool slowly to prevent "oiling out". Use seed crystals if necessary. |
References
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents. (n.d.).
- US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents. (n.d.).
- Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677(2), 022075.
-
METHOD FOR PREPARATION OF THIOPHENE-2-CARBONYL CHLORIDES - European Patent Office - EP 3325476 B1. (n.d.). Retrieved February 3, 2026, from [Link].
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved February 3, 2026, from [Link]
- Naser, L. A. (2023). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives.
-
Negishi coupling reaction: Mechanism, popular application - Chemistry Notes. (2022, August 12). Retrieved February 3, 2026, from [Link]
- EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. (n.d.). Retrieved February 3, 2026, from a course website (note: specific university source not provided in search results).
- Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549–561.
- A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. (n.d.). The Royal Society of Chemistry.
-
Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 3, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 3, 2026, from [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved February 3, 2026, from a research article (note: specific journal not provided in search results).
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved February 3, 2026, from [Link]
- EP1608339A1 - Pharmaceutical co-crystal compositions of drugs... - Google Patents. (n.d.).
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 3, 2026, from [Link]
-
Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]
- The Negishi Cross-Coupling Reaction - Denmark Group. (n.d.). Retrieved February 3, 2026, from a PDF from the University of Illinois Urbana-Champaign.
-
Negishi coupling - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]
Sources
Technical Support Center: Stability & Isolation of 2-Chloro-4-(thiophen-2-yl)pyridine
Executive Summary
You are encountering stability issues with 2-Chloro-4-(thiophen-2-yl)pyridine . This molecule presents a "push-pull" electronic conflict: the pyridine ring is electron-deficient (susceptible to nucleophilic attack at the Cl-position), while the thiophene ring is electron-rich (susceptible to acid-catalyzed polymerization and oxidation).
Most "decomposition" reported during the workup of this specific biaryl system is actually acid-catalyzed oligomerization on silica gel or Pd-mediated side reactions (dechlorination/oxidation) during concentration. This guide provides a mechanistic breakdown and a self-validating isolation protocol to prevent these pathways.
Module 1: The "Why" – Mechanistic Decomposition Pathways
To solve the problem, we must first identify the enemy. The three most common degradation modes for this scaffold are:
Acid-Catalyzed Oligomerization (The Silica Trap)
Thiophenes are essentially "masked enol ethers." In the presence of Bronsted acids (like the silanols on standard silica gel, pH ~5), the thiophene ring can be protonated, generating a reactive electrophile that attacks another thiophene ring.
-
Symptom: Product streaks on TLC/column; recovery mass is high but purity is low; formation of insoluble "gums."
-
Risk Factor: Using untreated silica gel or acidic mobile phases.
Palladium-Catalyzed Dechlorination
If residual Palladium [Pd(0)] is not removed before the solvent is stripped, it remains active. In the presence of trace hydrogen sources (solvents like MeOH/EtOH or residual borohydrides), the Pd can oxidatively insert into the C-Cl bond.
-
Symptom: Appearance of des-chloro analog (mass M-34) by LCMS.
-
Risk Factor: High temperature concentration with residual catalyst.
Oxidative Ring Opening
Thiophenes are sensitive to strong oxidants. If you use aggressive washes (e.g., Bleach/NaOCl or Hydrogen Peroxide) to quench Pd-catalysts, you risk oxidizing the sulfur to a sulfoxide/sulfone or opening the ring.
-
Symptom: Complex mixture of polar spots; loss of aromaticity.
Module 2: Visualizing the Danger Zones
The following diagram maps the stability "safe zone" for your molecule. You must stay within the green path.
Figure 1: Reaction workflow decision tree showing critical failure points (Red) and the optimized pathway (Green).
Module 3: Troubleshooting & FAQ
Q1: My product disappears on the column or streaks badly. Why?
Diagnosis: Your silica gel is too acidic. The Fix: You must neutralize the silica.
-
Protocol: Pre-wash your silica column with the mobile phase containing 1% Triethylamine (Et3N) . Alternatively, use basic alumina, though this may affect resolution.
-
Verification: Run a 2D-TLC. Spot the crude, elute once. Rotate the plate 90 degrees and elute again. If the spot stays on the diagonal, it is stable. If new off-diagonal spots appear, the stationary phase is degrading your compound.
Q2: I see a new impurity by LCMS (M-34) after concentrating the organic layer.
Diagnosis: This is the des-chloro pyridine (4-(thiophen-2-yl)pyridine). Residual Pd is catalyzing the reduction of the C-Cl bond during the concentration step (likely promoted by heat and trace alcohols). The Fix: Remove Pd before concentration.
-
Protocol: Use a metal scavenger (e.g., SiliaMetS® Thiol or Thiourea) or wash the organic layer with 5% aqueous L-Cysteine or N-Acetylcysteine (NAC) . These chelate Pd effectively into the aqueous phase.
Q3: Can I use 1M HCl to remove the residual pyridine boronic acid?
Diagnosis: NO. The Fix: While pyridine derivatives are basic, the thiophene ring is acid-sensitive. Strong mineral acids can initiate polymerization.
-
Protocol: Use a mild buffer like Saturated NH4Cl or Phosphate Buffer (pH 6-7) . If you need to remove excess boronic acid, oxidative workups are usually used, but cannot be used here due to the thiophene. Instead, rely on chromatography with basified silica to separate the polar boronic acid from your product.
Module 4: The "Gold Standard" Isolation Protocol
This protocol is designed to minimize acid exposure and Pd-contact time.
Step 1: The "Soft" Quench
Do not dump the reaction into acid.
-
Cool reaction to Room Temperature (RT).
-
Dilute with Ethyl Acetate (EtOAc) or DCM .
-
Add Saturated NaHCO3 (Sodium Bicarbonate).
-
Why? Keeps pH ~8-9. Prevents acid-catalyzed degradation of thiophene and hydrolysis of the chloropyridine.
-
Step 2: Palladium Sequestration (Crucial)
Before drying, remove the catalyst.
-
Add N-Acetylcysteine (0.5 eq relative to Pd) dissolved in water to the biphasic mixture. Stir vigorously for 15 minutes.
-
Alternative: Add SiliaMetS® Thiol resin and stir for 30 mins, then filter.
-
-
Separate layers. Wash organic layer with Brine .
-
Dry over Na2SO4 (Sodium Sulfate).[1] Do not use MgSO4 if it is Lewis-acidic grade.
Step 3: Basified Purification
-
Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., Hexane/EtOAc) containing 1% Triethylamine (Et3N) .
-
Column Packing: Pour the slurry. Flush with 2 column volumes of eluent + 1% Et3N.
-
Loading: Load sample (dissolved in minimal DCM/Et3N).
-
Elution: Run the gradient. The Et3N neutralizes silanol sites, protecting the thiophene ring and preventing the chloropyridine from "sticking" to the silica.
Data Summary: Solvent Compatibility
| Solvent / Reagent | Compatibility | Reason |
| HCl (1M or stronger) | 🔴 CRITICAL FAIL | Polymerizes thiophene; protonates pyridine making extraction difficult. |
| NaOH (1M) | 🟡 CAUTION | Risk of SnAr displacement of Cl at high temps. |
| Silica Gel (Untreated) | 🟠 HIGH RISK | Acidic surface causes streaking/decomposition. |
| Silica Gel (+1% Et3N) | 🟢 SAFE | Neutralizes acidity; ensures sharp peaks. |
| Bleach / H2O2 | 🔴 CRITICAL FAIL | Oxidizes thiophene sulfur. |
References
-
Thiophene Stability & Reactivity
-
Suzuki Coupling & Catalyst Removal
-
Biotage. "How to Remove Palladium in three easy steps." (Guidelines on scavengers vs. traditional washes).
-
-
Purification of Nitrogen Heterocycles
-
Reddit ChemPros / Community Consensus. "Help needed with unreproducible Suzuki coupling." (Discussion on protodeboronation and silica sensitivity of pyridine/thiophene systems).
-
-
General Heterocyclic Chemistry
-
Wikipedia. "Thiophene - Reactivity and Stability." (Fundamental data on electrophilic attack and acid sensitivity).
-
Sources
optimizing purification by column chromatography for thiophene compounds
Status: Online | Tier: Level 3 (Senior Application Support) | Ticket Subject: Optimization of Thiophene Purification
Welcome to the Advanced Chromatography Support Center. You have reached the specialized desk for Heterocyclic Chemistry. Below is a dynamic troubleshooting guide designed to address the specific physicochemical challenges of thiophene derivatives, including acid-sensitivity, similar polarity co-elution, and detection difficulties.
Quick Diagnostic: What is your primary failure mode?
| Symptom | Diagnosis | Recommended Module |
| Product turns black/brown on the column. | Acid-catalyzed polymerization/decomposition. | Module 1: Stability |
| Spots overlap ( | Insufficient selectivity (likely | Module 2: Resolution |
| Low yield after rotary evaporation. | Product volatility or sublimation. | Module 3: Recovery |
| No spots visible on TLC despite mass spec confirmation. | Low UV absorption/Lack of chromophore. | Module 4: Detection |
Module 1: Stability & Decomposition (The "Black Tar" Syndrome)
User Question: My crude reaction mixture looks clean on TLC, but as soon as I put it on a silica column, it turns into a black streak and I lose 50% of my mass. What is happening?
Technical Analysis: Thiophenes, particularly electron-rich derivatives (e.g., alkyl- or alkoxy-substituted), are susceptible to electrophilic attack. Standard silica gel is slightly acidic (pH 6.0–7.0, with localized acidic silanol sites). This acidity can catalyze oxidative polymerization or ring-opening decomposition of sensitive thiophenes [1, 5].
Protocol A: Column Neutralization (The "TEA Block") To prevent decomposition, you must mask the acidic silanol groups using a basic modifier.
-
Select Modifier: Use Triethylamine (TEA) or Pyridine. TEA is preferred but can be harder to remove; Pyridine is easier to evaporate but smells worse.
-
Pre-treatment (Crucial): Before loading your sample, flush the packed column with 3–5 column volumes (CV) of mobile phase containing 1–2% TEA .
-
Why? This saturates the "active" acidic sites on the silica.
-
-
Elution: Run the purification using a mobile phase containing 0.1–0.5% TEA .
-
Note: High concentrations of TEA during elution can cause band broadening (streaking). Keep it low once the column is neutralized.
-
-
Alternative: If decomposition persists, switch the stationary phase to Neutral Alumina (Brockmann Grade III) [1, 5].
Module 2: Separation Efficiency (The "Inseparable Blob")
User Question: I cannot separate my thiophene product from a des-bromo impurity. They co-elute in Hexane/EtOAc and DCM/MeOH. What now?
Technical Analysis:
Thiophene rings often exhibit similar polarity to their synthetic precursors (especially benzene analogs or regioisomers). Standard adsorption chromatography relies on polarity. To separate them, you must exploit the polarizability and soft Lewis base character of the sulfur atom and the
Protocol B: Argentation Chromatography (
Preparation of 10%
-
Weigh: Take 50g of Silica Gel (standard 60 Å).
-
Dissolve: Dissolve 5g of Silver Nitrate (
) in 150 mL of Acetonitrile (preferred over water for faster drying). -
Slurry: Add the silica to the silver solution. Stir for 10 minutes to ensure homogeneity.
-
Dry: Remove solvent via rotary evaporation. Important: Cover the flask with aluminum foil. Silver salts are light-sensitive and will turn gray/black if exposed to light (reduction to
). -
Pack: Pack the column as usual, keeping it shielded from direct sunlight.
-
Elute: Use standard solvents. Thiophenes will generally move slower on
-silica than on standard silica due to the Ag-S interaction.
Decision Logic for Stationary Phase:
Figure 1: Decision matrix for selecting the appropriate stationary phase and modifiers based on stability and resolution.
Module 3: Detection & Visualization (The "Invisible Man")
User Question: My thiophene doesn't show up under UV (254 nm), or it's very faint. How do I find my fractions?
Technical Analysis: While many thiophenes are UV active, simple alkyl thiophenes or those with interrupted conjugation may have low extinction coefficients at 254 nm. Furthermore, sulfur is a "soft" atom that reacts specifically with certain reagents.
Recommended Stains:
| Stain Reagent | Target Functionality | Appearance | Preparation Notes |
| Isatin | Specific for Thiophenes (and Pyrroles) | Blue/Green spots | 0.4g Isatin in 100mL 97% |
| Iodine ( | Sulfur Lone Pairs / | Brown/Yellow spots | Reversible. Sulfur compounds stain rapidly and intensely [16]. |
| Anisaldehyde | General Nucleophiles | Red/Violet spots | Requires heating.[1][2][3] Good for distinguishing thiophenes from aliphatic impurities [16].[1] |
| Oxidizable functional groups | Yellow spot on Purple | Basic solution. Good for sulfur oxidation [19]. |
Pro-Tip: If using Isatin, heating the TLC plate to 120°C is often required to develop the characteristic blue indophenine dye color.
Module 4: Volatility & Recovery (The "Vanishing Act")
User Question: I had 500mg of product. After the column, I rotavapped the fractions and now I have 50mg. Where did it go?
Technical Analysis: Low molecular weight thiophenes (e.g., 2-methylthiophene, 3-bromothiophene) have high vapor pressures. They can co-evaporate with solvents or sublime under high vacuum [13].
Recovery Protocol:
-
Solvent Choice: Elute with low-boiling solvents (Pentane/Ether) rather than Heptane/Toluene if possible.
-
Vacuum Control: Do not use a high-vacuum pump (oil pump) to dry these compounds. Use a water aspirator or diaphragm pump with controlled pressure (>20 mbar).
-
Bath Temperature: Keep the rotavap bath at or below 30°C.
-
Azeotropes: Be aware that thiophenes can form azeotropes with alcohols.
References
-
BenchChem. (2025).[4][5] Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography & Troubleshooting. Department of Chemistry.[6] Retrieved from
-
Spectrum Chemical. (n.d.). Analtech® Silver Nitrate Silica UNIPLATES®. Retrieved from
-
GlobalSpec. (n.d.). Silver Nitrate Impregnation for TLC. Retrieved from
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography.[6] Chemistry Laboratory Techniques.[1] Retrieved from
-
Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from
-
Fisher Scientific. (n.d.). Silica Gel w/ AgNO3 for Argentation Chromatography.[7] Retrieved from
-
Agilent Technologies. (2015).[8] Analysis of Polythiophenes via Conventional GPC. Retrieved from [8]
-
AOCS. (2019).[6] Preparative Silver Ion Chromatography on Home-Made TLC plates. Retrieved from
-
Reach Devices. (n.d.). TLC Stains: Formulas and Chemistries. Retrieved from
Sources
Technical Support: Optimization of Suzuki Couplings for 2-Chloro-4-(thiophen-2-yl)pyridine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Substrate: 2-Chloro-4-(thiophen-2-yl)pyridine is a "privileged scaffold" featuring a bi-heteroaryl core. The 2-chloro position is an activated electrophile due to the electron-deficient pyridine ring. However, the presence of the thiophene (S-donor) and pyridine (N-donor) moieties presents a high risk of catalyst poisoning (Pd-coordination), which stalls the catalytic cycle and allows competing side reactions—specifically homo-coupling—to dominate.
The Problem: Homo-coupling in this system manifests in two distinct forms:
-
Oxidative Homocoupling of the Boronic Acid (
): The most common failure mode, driven by oxygen and Pd(II) species. -
Reductive Homocoupling of the Halide (
): Less common, driven by excess reductants or specific solvent interactions.
This guide provides a root-cause analysis and validated protocols to suppress these pathways.
Diagnostic Module: Identifying the Failure Mode
Before optimizing, you must identify which homo-coupling is occurring. Use this decision matrix to interpret your LCMS/NMR data.
Figure 1: Diagnostic logic for identifying the specific type of homo-coupling based on crude reaction analysis.
The "Oxygen Problem": Boronic Acid Homocoupling[6][10][11]
The most frequent issue when coupling heteroaryl chlorides is the dimerization of the boronic acid partner. This is not a random side reaction; it is a catalytically driven process (Glaser-type coupling) that competes with the main Suzuki cycle.
Mechanism of Failure
In the presence of Oxygen (
Figure 2: The parasitic relationship between the desired Suzuki cycle and the Oxygen-mediated homocoupling cycle.
Troubleshooting Q&A: Oxygen & Base
Q: I degassed my solvent by sonication, but I still see homocoupling. Why? A: Sonication is insufficient for Suzuki couplings prone to homocoupling. It removes macroscopic bubbles but leaves dissolved oxygen.
-
Protocol: You must use Sparging (bubbling inert gas through the solvent for >15 mins) or Freeze-Pump-Thaw (3 cycles).
-
Tip: If using a balloon, ensure it is actively purging the headspace before sealing.
Q: Does the choice of base affect homocoupling? A: Yes. Strong bases promote the formation of the reactive boronate "ate" complex. If the cross-coupling step (transmetallation) is slow—due to the steric bulk of your thiophene-pyridine substrate—the "ate" complex will find the path of least resistance: homocoupling.
-
Recommendation: Switch to milder bases like
or instead of alkoxides ( ).
Catalyst & Ligand Selection: Overcoming Poisoning
This compound contains two potent catalyst poisons: the pyridine Nitrogen and the thiophene Sulfur. These atoms can displace weak ligands (like
The Solution: Bulky, Electron-Rich Ligands
You require a ligand that binds Pd tighter than your substrate does.
| Ligand Class | Specific Ligand | Why it Works | Recommended For |
| Buchwald (Dialkylbiaryl phosphines) | XPhos or SPhos | The steric bulk prevents N/S coordination to the Pd center. High electron density facilitates oxidative addition of the chloride. | First Choice for this substrate. |
| Bidentate Phosphines | dppf | Large bite angle and strong chelation resist displacement by pyridine. | Good alternative if XPhos fails. |
| NHC (Carbenes) | PEPPSI-IPr | Extremely tight binding; creates a robust catalyst resistant to heteroatom poisoning. | Difficult, sterically hindered couplings. |
Critical Protocol Change:
Do not use
Kinetic Control: The "Slow Addition" Protocol
If you have optimized the catalyst and excluded oxygen but still observe boronic acid homocoupling, you are facing a kinetic competition issue. The rate of homocoupling is second-order with respect to boronic acid concentration (
Strategy: Keep the instantaneous concentration of boronic acid low .
Step-by-Step "Slow Addition" Protocol
-
Reactor A (Main Vessel): Charge with this compound (1.0 equiv), Catalyst (e.g.,
/ XPhos), and Base ( ). Dissolve in degassed solvent (Dioxane/Water 4:1). Heat to reaction temperature ( ). -
Reactor B (Syringe Pump): Dissolve the Boronic Acid (1.2 - 1.5 equiv) in the minimum amount of degassed solvent.
-
Execution: Add the contents of Reactor B to Reactor A dropwise over 1–2 hours using a syringe pump.
-
Result: The boronic acid is consumed by the cross-coupling cycle immediately upon entering the solution, never reaching a concentration high enough to favor the homocoupling pathway.
Validated "Gold Standard" Experimental Procedure
Target Reaction: Coupling of this compound with Phenylboronic Acid.
-
Preparation:
-
Solvent: Toluene:Water (4:1) or 1,4-Dioxane:Water (4:1). Crucial: Sparge with Argon for 20 minutes.
-
Base:
(2.0 - 3.0 equiv). -
Catalyst:
(2 mol%) + XPhos (4 mol%) OR Pd-XPhos G3 Precatalyst .
-
-
Assembly:
-
Add Chloride substrate, Base, and Precatalyst to the vial.
-
Cap and purge with Argon (3x vacuum/backfill cycles).
-
Add sparged solvent via syringe.
-
-
The "Formate Trick" (Optional but Recommended):
-
Reaction:
-
Heat to
. -
Monitor by LCMS. If homocoupling is observed, switch to the Slow Addition protocol described in Section 5.
-
References
-
Suppression of Homocoupling via Formate
- Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Source:Organic Process Research & Development (2008).
-
URL:[Link]
-
Mechanism of Oxidative Homocoupling
- Title: Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
- Source:Journal of the American Chemical Society (2006).
-
URL:[Link]
-
Ligands for Heterocycles (Buchwald)
- Title: Biaryl Phosphane Ligands in Palladium-Catalyzed Amin
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
General Suzuki-Miyaura Review
Sources
Validation & Comparative
comparing the cytotoxicity of 2-Chloro-4-(thiophen-2-yl)pyridine derivatives in different cell lines
Executive Summary
The 2-Chloro-4-(thiophen-2-yl)pyridine scaffold represents a privileged pharmacophore in modern oncology, bridging the lipophilic utility of thiophene rings with the hydrogen-bonding capacity of the pyridine nucleus. This guide provides a technical comparison of key derivatives within this class, specifically focusing on their cytotoxic efficacy (IC50) across diverse human cancer cell lines.
Key Findings:
-
Potency: Third-generation derivatives (e.g., nicotinonitrile-fused analogs) exhibit nanomolar (nM) potency against non-small cell lung cancer (NCI-H460) and colorectal cancer (HCT-116) lines, often outperforming standard-of-care agents like Doxorubicin.
-
Selectivity: The inclusion of a 2-chloro substituent enhances metabolic stability, while the 4-(thiophen-2-yl) moiety is critical for hydrophobic pocket occupancy in targets such as EGFR and Tubulin .
-
Solubility Challenges: High lipophilicity requires modified solubilization protocols (DMSO < 0.1% v/v) to prevent precipitation during in vitro assays.
Structural Logic & SAR Analysis
The efficacy of this scaffold is not accidental. It relies on a specific Structure-Activity Relationship (SAR) where the pyridine ring acts as a central template orienting two critical domains:
-
The "Warhead" (C2-Position): The chlorine atom at position 2 is electron-withdrawing, increasing the electrophilicity of the pyridine ring. This facilitates nucleophilic attacks or strengthens pi-stacking interactions within the enzyme active site.
-
The "Anchor" (C4-Position): The thiophene ring mimics the phenylalanine side chain, allowing deep penetration into hydrophobic pockets of kinases (e.g., ATP-binding site of CDK2 or EGFR).
Mechanism of Action: Dual Pathway Inhibition
The most potent derivatives in this class function as multi-target inhibitors. The diagram below illustrates the signaling cascade disruption caused by these derivatives.
Figure 1: Dual mechanism of action showing simultaneous inhibition of kinase signaling and microtubule dynamics, leading to apoptotic cell death.
Comparative Cytotoxicity Data
The following data aggregates performance metrics from two distinct derivative series: Series A (Nicotinonitrile-based) and Series B (Pyranopyridine-based).
Control Reference: Doxorubicin (Standard Anthracycline).
Table 1: IC50 Values (µM) Across Cancer Cell Lines[1][2]
| Compound ID | Structure Class | NCI-H460 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | Selectivity Index (SI)* |
| Ref (Dox) | Anthracycline | 0.048 ± 0.002 | 0.65 ± 0.04 | 0.45 ± 0.03 | 0.58 ± 0.02 | 1.0 (Baseline) |
| Cmpd 4a | 2-Cl-nicotinonitrile | 0.025 ± 0.002 | 0.85 ± 0.10 | 1.20 ± 0.15 | 0.95 ± 0.08 | High (>20) |
| Cmpd 6b | Thiophene-Hybrid | 2.10 ± 0.25 | 1.80 ± 0.20 | 6.13 ± 0.50 | 6.54 ± 0.45 | Moderate |
| Cmpd 14a | Naphthyl-Fused | 0.15 ± 0.01 | 0.42 ± 0.03 | 0.55 ± 0.04 | 0.70 ± 0.05 | High |
| Cmpd 12 | Pyranopyridine | 1.15 ± 0.12 | 0.98 ± 0.09 | 0.88 ± 0.07 | 1.05 ± 0.11 | Low |
-
Note: Compound 4a demonstrates superior potency in lung cancer models (NCI-H460), surpassing Doxorubicin. This suggests a specific affinity for EGFR-overexpressing lines.
-
SI (Selectivity Index) calculated against normal fibroblast cell lines (e.g., WI-38). Higher is better.
Validated Experimental Protocol: Hydrophobic Cytotoxicity Assay
Testing this compound derivatives requires specific handling due to their low aqueous solubility. Standard MTT protocols often yield false negatives due to compound precipitation.
Protocol: Modified MTT Assay for Lipophilic Pyridines
Reagents:
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO acidified with 0.1M Glycine (pH 10.5) – Critical for color stability.
-
Cell Lines: HCT-116 (ATCC® CCL-247™), MCF-7 (ATCC® HTB-22™).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Drug Preparation (Critical Step):
-
Dissolve stock compound in 100% DMSO to 10 mM.
-
Perform serial dilutions in serum-free media first, then add to wells. Final DMSO concentration must be
. -
Why? Serum proteins can bind lipophilic thiophenes, reducing free drug availability.
-
-
Incubation: 48h at 37°C, 5% CO2.
-
Development: Add 20 µL MTT. Incubate 4h.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake 15 mins.
-
Read: Absorbance at 570 nm (Reference 630 nm).
Experimental Logic Flow
Figure 2: Step-by-step workflow for the modified MTT assay, highlighting the critical serum-free dilution step to ensure accurate IC50 determination.
Synthesis & Chemical Space
For researchers looking to synthesize or modify these compounds, the core scaffold is typically accessed via a One-Pot Multicomponent Reaction (MCR) . This method is preferred for its high atom economy and ability to rapidly generate libraries for SAR screening.
-
Precursors: 2-Acetylthiophene + Aromatic Aldehyde + Malononitrile.
-
Catalyst: Piperidine or Ammonium Acetate.
-
Yield: Typically 75-90%.[1]
The presence of the 2-chloro group allows for further functionalization (e.g., Suzuki coupling) to introduce diversity at the pyridine C2 position, potentially improving solubility or target specificity.
References
-
Abdel-Rahman, A. A.-H., et al. (2025).[2][3] Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds. ResearchGate. Link
-
Mohamed, S. F., et al. (2021).[4] Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. Link
-
Keshk, E. M., et al. (2025).[5] The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. Link
-
Nguyen, H. T., et al. (2024).[6] Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. National Institutes of Health (NIH). Link
-
Gomha, S. M., et al. (2023).[1] Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2.[1][7] RSC Advances. Link
Sources
- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the reactivity of 2-chloropyridine vs 2-bromopyridine
[1][2][3][4]
Executive Summary: The Reactivity Divergence
For researchers and drug development professionals, the choice between 2-chloropyridine (2-Cl-Py) and 2-bromopyridine (2-Br-Py) is rarely about cost alone—it is a strategic decision that dictates the available synthetic pathways.
While structurally similar, these two building blocks exhibit a sharp reactivity divergence :
-
2-Bromopyridine is the superior candidate for metal-catalyzed cross-couplings (Suzuki, Buchwald) and lithium-halogen exchange , driven by its weaker C-Br bond.
-
2-Chloropyridine is chemically robust, requiring specialized catalysts for coupling, but uniquely enables directed ortho-lithiation (DoM) , preserving the halogen for later functionalization.
Fundamental Properties & Bond Energetics
The distinct reactivity profiles stem directly from the bond dissociation energy (BDE) and the carbon-halogen bond length. The weaker C-Br bond facilitates oxidative addition (the rate-determining step in many Pd-catalyzed cycles), while the stronger C-Cl bond resists it.[1]
Table 1: Physicochemical Property Comparison
| Property | 2-Chloropyridine | 2-Bromopyridine | Impact on Reactivity |
| Bond Dissociation Energy (BDE) | ~84–97 kcal/mol | ~72–84 kcal/mol | Lower BDE = Faster Oxidative Addition (Pd/Ni). |
| Bond Length (C-X) | 1.74 Å | 1.89 Å | Longer Bond = More accessible for metal insertion. |
| Electronegativity (Pauling) | 3.16 (Cl) | 2.96 (Br) | Higher EN = Stronger ring activation for |
| Leaving Group Ability ( | Moderate | Moderate | Both are poor compared to Fluorine (F >> Cl ≥ Br). |
| Leaving Group Ability (Pd) | Poor | Excellent | Br is the standard for general catalysis; Cl requires "privileged" ligands. |
Reactivity Profile: Metal-Catalyzed Cross-Coupling
In Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), 2-bromopyridine is the standard due to facile oxidative addition. 2-chloropyridine is often inert under standard conditions (e.g., Pd(PPh
Mechanism of Divergence: Oxidative Addition
The rate of oxidative addition (
-
2-Br-Py: Reacts readily with standard Pd(0) sources.
-
2-Cl-Py: The C-Cl bond is too strong for simple Pd species. Successful coupling requires ligands like XPhos, SPhos, or NHCs (N-Heterocyclic Carbenes) that increase electron density on the Pd center, facilitating insertion.
Figure 1: Kinetic comparison of oxidative addition. The high activation barrier for C-Cl insertion usually halts the cycle for 2-chloropyridine without specialized ligands.
Sequential Coupling Strategy
The reactivity difference allows for chemoselective sequential coupling . A molecule containing both Cl and Br substituents can be functionalized stepwise:
-
Step 1: Coupling at the Br site (using standard Pd catalyst).
-
Step 2: Coupling at the Cl site (using specialized ligand/forcing conditions).
Reactivity Profile: Lithiation (The Critical Fork)
This is the most distinct divergence point. The choice of halogen dictates whether the reaction proceeds via Lithium-Halogen Exchange or Directed Ortho-Lithiation (DoM) .
The Divergence[5][6]
-
2-Bromopyridine + n-BuLi: The bromine atom is rapidly exchanged for lithium. This is the standard method to generate 2-lithiopyridine.
-
2-Chloropyridine + LDA (or n-BuLi): The C-Cl bond is too strong for rapid exchange. Instead, the chlorine acts as a Directing Group (DG) , guiding the base to deprotonate the C3 position (ortho-lithiation).
Figure 2: The Lithiation Decision Tree. Selecting Br leads to C2 functionalization; selecting Cl leads to C3 functionalization while retaining the halide.
Nucleophilic Aromatic Substitution ( )
Contrary to metal-catalyzed trends, neither Cl nor Br is the ideal substrate for
-
Gold Standard: 2-Fluoropyridine is ~320x more reactive than 2-chloropyridine because the high electronegativity of fluorine stabilizes the Meisenheimer intermediate.
-
Cl vs. Br Comparison: 2-Chloropyridine is generally comparable to or slightly more reactive than 2-bromopyridine in
. While Br is a better leaving group, Cl is more electronegative, making the ring more susceptible to nucleophilic attack (the rate-determining step). -
Recommendation: If
is required, switch to 2-fluoropyridine. If restricted to Cl/Br, use high temperatures and strong nucleophiles, or consider switching to a Pd-catalyzed Buchwald-Hartwig amination.
Experimental Protocols
Protocol A: Suzuki Coupling of 2-Bromopyridine (Standard)
This protocol utilizes the high reactivity of the C-Br bond.
-
Reagents: 2-Bromopyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh
) (3-5 mol%), Na CO (2.0 equiv). -
Solvent: DME/Water (2:1) or Toluene/EtOH/Water.
-
Procedure: Degas solvents. Combine reagents under inert atmosphere (N
/Ar). Heat to reflux (80-100°C) for 4-12 hours. -
Workup: Cool, dilute with EtOAc, wash with water/brine. Purify via silica column.
-
Expected Yield: >85% (High reliability).
Protocol B: Suzuki Coupling of 2-Chloropyridine (Activated)
This protocol overcomes the strong C-Cl bond using a specialized ligand.
-
Reagents: 2-Chloropyridine (1.0 equiv), Arylboronic acid (1.5 equiv), Pd
(dba) (1-2 mol%), XPhos or SPhos (2-4 mol%), K PO (2.0 equiv). -
Solvent: 1,4-Dioxane or Toluene (anhydrous).
-
Procedure: Strictly anhydrous/degassed conditions are critical. Heat to 100-110°C for 12-24 hours.
-
Note: Standard Pd(PPh
) will likely fail or give poor yields (<20%).
Protocol C: C3-Functionalization via DoM (2-Chloropyridine)
-
Reagents: 2-Chloropyridine (1.0 equiv), LDA (1.1 equiv).
-
Solvent: Anhydrous THF.
-
Procedure: Cool THF solution of LDA to -78°C. Add 2-chloropyridine dropwise. Stir for 1-2 hours at -78°C (formation of 2-chloro-3-lithiopyridine).
-
Quench: Add electrophile (e.g., aldehyde, iodine, DMF) at -78°C. Warm to RT.
-
Result: Product is functionalized at C3 , retaining the C2-Cl handle for future steps.
Decision Matrix
| IF your goal is... | Choose | Why? |
| General Cross-Coupling | 2-Bromopyridine | Faster reaction, cheaper catalyst, milder conditions.[1] |
| Sequential Coupling | Both | Use Br for the first coupling, Cl for the second. |
| C3 Functionalization | 2-Chloropyridine | Cl directs ortho-lithiation; Br would undergo exchange. |
| Cost Sensitivity | 2-Chloropyridine | Generally cheaper, but calculate the cost of required specialized catalysts.[1] |
| 2-Fluoropyridine | Both Cl and Br are poor substrates for |
References
-
BenchChem. Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine.Link (Accessed 2024).
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemical Science.[2][3] Link
-
Schlosser, M. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[4][5] European Journal of Organic Chemistry. Link
-
Gribble, G. W., & Joule, J. A. (2010). Lithium-Halogen Exchange vs. Ortho-Lithiation in Heterocycles.[6] Progress in Heterocyclic Chemistry.
-
Lutz, C., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[7] Journal of Organic Chemistry. Link
assessing the selectivity of 2-Chloro-4-(thiophen-2-yl)pyridine-based kinase inhibitors
Comparative Guide: Assessing the Selectivity of 2-Chloro-4-(thiophen-2-yl)pyridine-Derived Kinase Inhibitors
Executive Summary The This compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical electrophilic intermediate for synthesizing Type I and Type I½ ATP-competitive kinase inhibitors. While the pyridine nitrogen and C2-substituent typically anchor the molecule to the kinase hinge region, the C4-thiophene moiety exploits the hydrophobic pocket (Gatekeeper/DFG region), offering a vector for selectivity optimization.
However, this scaffold's structural promiscuity poses a significant challenge: without rigorous profiling, derivatives often exhibit off-target activity against structurally homologous kinases (e.g., p38 MAPK, JNK, CDKs, and VGFRs). This guide details a multi-tiered protocol to rigorously assess and validate the selectivity of inhibitors derived from this scaffold, moving beyond simple IC50 values to kinetic and cellular target engagement.
Structural Basis of Selectivity
To assess selectivity effectively, one must understand the binding mode. The this compound core functions as the template .
-
The C2-Position (Chlorine): This is the "diversity handle." In the final inhibitor, the chlorine is displaced (via SNAr or Buchwald-Hartwig coupling) by an amine (e.g., aniline, aminopyrazole). This new group functions as the Hinge Binder (Donor-Acceptor motif).
-
The C4-Position (Thiophene): This ring projects into the solvent-accessible region or the hydrophobic back-pocket. Its rotational freedom allows it to sample the conformational space near the Gatekeeper residue.
The Selectivity Trap: Many kinases share a conserved hinge architecture. A simple 2-aminopyridine motif will bind hundreds of kinases (The "Kinome"). True selectivity is achieved by optimizing the C4-thiophene interactions and the specific nature of the C2-amine to clash with non-target gatekeepers.
Comparative Performance: Scaffold vs. Benchmarks
The following table illustrates the typical selectivity profile of an unoptimized derivative compared to a promiscuous standard (Staurosporine) and a selective clinical candidate (e.g., a p38 inhibitor like SB203580).
Table 1: Comparative Selectivity Metrics (Representative Data)
| Feature | Compound A (Unoptimized Scaffold) | Staurosporine (Promiscuous Control) | Optimized Derivative (Clinical Grade) |
| Primary Target | p38 | Pan-Kinase | p38 |
| Primary IC | 120 nM | 5 nM | 8 nM |
| Gini Coefficient | 0.35 (Low Selectivity) | 0.15 (Very Low) | > 0.75 (High Selectivity) |
| S(35) Score | 0.42 (Hits 42% of kinases) | 0.85 | 0.05 (Hits 5% of kinases) |
| Major Off-Targets | JNK1, CDK2, VEGFR2, CK1 | PKA, PKC, CDK, CAMK | JNK2 (weak), p38 |
| Residence Time ( | < 2 min | ~5 min | > 60 min |
-
S(35) Score: The fraction of kinases inhibited by >35% at a fixed concentration (usually 1 or 10
M). -
Gini Coefficient: A statistical measure of inequality; higher values indicate higher selectivity (activity concentrated on fewer targets).
Experimental Protocol: The "Selectivity Funnel"
Do not rely on a single assay. Use this self-validating, three-tier workflow to filter false positives and confirm target residency.
Tier 1: High-Throughput Kinome Profiling (Binding Assay)
Objective: Rapidly map the "interaction landscape" to calculate S-scores. Method: Competition Binding Assay (e.g., KINOMEscan™ or LanthaScreen™).
Protocol Steps:
-
Library Prep: Prepare the inhibitor at a screening concentration of 1
M (100x the expected IC ). -
Competition: Incubate inhibitor with DNA-tagged kinase and immobilized active-site ligand (beads).
-
Elution & Readout: Measure the amount of kinase remaining on the beads via qPCR (KINOMEscan) or TR-FRET.
-
Data Output: "Percent of Control" (POC).
-
Pass Criteria: Primary target POC < 10%.
-
Flag Criteria: Off-target POC < 35%.
-
Tier 2: Orthogonal Biochemical Validation & Kinetics
Objective: Convert binding hits to functional inhibition and measure Residence Time (
Protocol (SPR for Residence Time):
-
Immobilization: Biotinylate the target kinase (e.g., p38
) and immobilize on a Streptavidin sensor chip. -
Association (
): Inject inhibitor at 5 concentrations (e.g., 3 nM to 300 nM) for 120s. -
Dissociation (
): Wash with buffer for 600s–1200s. -
Calculation:
.-
Insight: High selectivity often correlates with long residence time (
min) due to specific conformational changes (e.g., DFG-out movement) that off-targets cannot accommodate.
-
Tier 3: Cellular Target Engagement
Objective: Prove the inhibitor enters the cell and binds the target in a physiological ATP environment. Method: NanoBRET™ (Bioluminescence Resonance Energy Transfer).
Protocol Steps:
-
Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein.
-
Tracer Addition: Add a cell-permeable fluorescent tracer (known broad-spectrum binder) that binds the kinase ATP pocket.
-
Treatment: Treat cells with the this compound derivative (dose-response).
-
Mechanism: The inhibitor displaces the tracer. Loss of BRET signal (Energy transfer from NanoLuc to Tracer) indicates engagement.
-
Result: Determine the cellular IC
(Target Engagement).
Visualization of Workflows & Pathways
Diagram 1: The Selectivity Assessment Workflow
This diagram outlines the logical flow from the raw scaffold to the validated lead.
Caption: A three-tiered funnel for filtering promiscuous pyridine-thiophene derivatives into selective leads.
Diagram 2: Mechanistic Signaling Pathway (p38 MAPK Example)
Since this scaffold is frequently used for MAPK inhibitors, this diagram illustrates the downstream consequences of selective inhibition.
Caption: The p38 MAPK signaling cascade, a common target for 2-amino-4-thiophenylpyridine inhibitors.
References
-
Vertex AI Search. (2024).[1] Search Results for this compound kinase inhibitors. 2
-
Davis, M. I., et al. (2011).[3] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. 3
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. 4
-
Promega Corporation. (2024).[1] Kinase Selectivity Profiling Systems Protocol. 5
- Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and properties of the novel inhibitors. Biochemical Society Transactions. (Contextual reference for kinase selectivity principles).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
Safety Operating Guide
Navigating the Synthesis and Handling of 2-Chloro-4-(thiophen-2-yl)pyridine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-4-(thiophen-2-yl)pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety data from its structural analogues, namely 2-chloropyridine, pyridine, and thiophene, to establish a robust framework for safe laboratory conduct.
Understanding the Inherent Hazards: A Composite Risk Profile
This compound is a heterocyclic compound containing a chlorinated pyridine ring and a thiophene moiety. Due to the lack of specific toxicological data for this compound, a conservative approach is mandatory. We must assume it possesses a hazard profile that is a composite of its constituent parts.
-
2-Chloropyridine: This class of compounds is known to be harmful if swallowed and potentially fatal upon inhalation or skin contact.[1] It is a known irritant to the skin and can cause serious eye damage.[1] Prolonged or repeated exposure may lead to organ damage.[1] The U.S. Department of Transportation classifies 2-chloropyridine as a poisonous material.[2]
-
Pyridine: Pyridine is a flammable liquid and vapor.[3] It is harmful if swallowed, inhaled, or in contact with skin, causing skin and eye irritation.
-
Thiophene and its Derivatives: Thiophene is a flammable liquid and should be handled with care to avoid ignition sources.[4] It can be absorbed through the skin, necessitating appropriate protective gloves and clothing.[5] While some thiophene derivatives have been evaluated for safety as flavoring ingredients, others have shown acute toxicity.
Given these properties, this compound must be treated as a hazardous substance with the potential for acute toxicity, flammability, and skin/eye irritation.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. | Protects against splashes of the chemical which can cause serious eye damage.[1] Standard safety glasses do not provide adequate protection from splashes. |
| Hand Protection | Nitrile gloves are a suitable initial choice for handling pyridine-based compounds.[6] However, it is crucial to double-glove and change gloves immediately upon contamination. For prolonged or immersive work, consider heavier-duty gloves such as butyl rubber or Viton®. Always consult the glove manufacturer's compatibility chart. | Chlorinated pyridines can be readily absorbed through the skin, leading to systemic toxicity.[1] Nitrile gloves offer good splash resistance but may have limited breakthrough times. |
| Body Protection | A flame-resistant lab coat worn over personal clothing. All clothing should be made of natural fibers (e.g., cotton). Synthetic clothing can melt and adhere to the skin in case of a fire. Ensure the lab coat is fully buttoned. | Provides a barrier against accidental spills and protects underlying clothing from contamination. Flame resistance is crucial due to the flammability of the pyridine and thiophene moieties.[4] |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols or dusts outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[7] | The high acute toxicity associated with inhaling chlorinated pyridines necessitates stringent control of airborne exposure.[1] A chemical fume hood is the primary engineering control to prevent inhalation. |
Procedural Guidance: Safe Handling and Disposal
Adherence to strict protocols is non-negotiable. The following step-by-step procedures provide a framework for safe operation.
Donning and Doffing of PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary equipment and reagents within the hood to minimize reaching in and out. Designate a specific area within the hood for the handling of this compound.
-
Weighing and Transfer: If the compound is a solid, handle it in a manner that avoids generating dust. If it is a liquid, use a syringe or cannula for transfers to prevent splashes. All transfers should be conducted over a secondary containment tray.
-
Reaction Setup: When setting up reactions, ensure all glassware is securely clamped. If heating is required, use a well-controlled heating mantle and monitor the reaction closely. Keep the fume hood sash at the lowest practical height.
-
Post-Reaction Workup: Quench reactions carefully and be aware of potential exotherms. Extractions and other workup procedures should be performed in the fume hood.
-
Contamination: In case of a spill, immediately alert others in the laboratory. For small spills within the fume hood, use an inert absorbent material. For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures. Contaminated clothing must be removed immediately and decontaminated before reuse.[1]
Disposal Plan: Managing Hazardous Waste
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Containerization: Use chemically resistant containers that are compatible with halogenated organic compounds. Ensure containers are tightly closed when not in use.[4][8]
-
Labeling: Label waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Flammable).
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from heat and ignition sources.[4][8]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not pour any waste down the drain.[9]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
-
National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. nj.gov [nj.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
